N-(3-Bromopropyl)-2-pyridinecarboxamide
Description
Structure
3D Structure
Properties
CAS No. |
717138-98-2 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
N-(3-bromopropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN2O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7H2,(H,12,13) |
InChI Key |
ZRJIEHLZHCCHEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight, Formula, and Synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
N-(3-Bromopropyl)-2-pyridinecarboxamide (often referred to as N-(3-bromopropyl)picolinamide) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and bioconjugation. The molecule is characterized by a bidentate, metal-chelating picolinamide core linked to a highly electrophilic terminal alkyl bromide. This dual reactivity makes it an ideal precursor for synthesizing complex therapeutics, including targeted protein degraders (PROTACs), antiviral agents, and neurodegenerative disease therapeutics.
The fundamental chemical identity of the compound—specifically its molecular formula of C9H11BrN2O and molecular weight of 243.10 g/mol —is consistent across its isomeric chemical space, dictating its stoichiometric behavior in synthetic workflows[1],[2].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | N-(3-Bromopropyl)pyridine-2-carboxamide |
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.10 g/mol |
| Exact Mass | 242.0055 Da |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N) |
| Rotatable Bonds | 4 |
Strategic Role in Drug Development
The structural architecture of N-(3-Bromopropyl)-2-pyridinecarboxamide is not accidental; it is engineered for specific pharmacological and chemical interactions:
-
BACE-1 Inhibitors (Alzheimer's Disease): The incorporation of a picolinamide side chain significantly improves binding affinity within the S1–S3 subpocket of the β-secretase 1 (BACE-1) enzyme, increasing target selectivity over off-target proteases like cathepsin D[3].
-
Antiviral Therapeutics: Picolinamide scaffolds and 1,3-dibromopropane linkers are frequently utilized in the synthesis of novel antiviral agents, including Hepatitis B core protein modulators[4].
-
Radiolabeling & Bioconjugation: The pyridine-2-carboxamide moiety acts as a highly efficient bidentate chelator for transition metals, enabling the development of
-based radiolabeling kits for diagnostic imaging[5].
Downstream applications of N-(3-Bromopropyl)-2-pyridinecarboxamide in medicinal chemistry.
Synthetic Methodologies & Mechanistic Causality
The synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide can be achieved via two primary routes: the amidation of picolinic acid (Route A) or the direct N-alkylation of picolinamide (Route B).
Synthetic pathways for N-(3-Bromopropyl)-2-pyridinecarboxamide via amidation or alkylation.
Route A: HATU-Mediated Amidation of Picolinic Acid
This route relies on the activation of picolinic acid to form an amide bond with 3-bromopropylamine.
Table 2: Reagent Stoichiometry (Route A)
| Reagent | Equivalents | Function |
| Picolinic Acid | 1.0 | Starting Material |
| 3-Bromopropylamine·HBr | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 3.0 | Base |
| Anhydrous DMF | 0.1 M | Solvent |
Step-by-Step Protocol:
-
Activation: Dissolve picolinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add DIPEA (3.0 eq) dropwise. Stir the mixture for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add 3-bromopropylamine hydrobromide (1.1 eq) in one portion.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.
-
Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Mechanistic Causality: Why HATU? Picolinic acid often exhibits sluggish reactivity in standard EDC/HOBt couplings due to intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton. HATU overcomes this kinetic barrier by rapidly generating a highly reactive 7-aza-benzotriazole ester. Why 3.0 eq of DIPEA? 3-bromopropylamine is supplied as a hydrobromide salt. The first equivalent of DIPEA neutralizes the HBr, the second deprotonates the carboxylic acid, and the third maintains a basic environment to drive the coupling mechanism.
Route B: Base-Promoted N-Alkylation of Picolinamide
This route utilizes a strong base to deprotonate the primary amide of picolinamide, followed by nucleophilic substitution on a dihaloalkane[6].
Table 3: Reagent Stoichiometry (Route B)
| Reagent | Equivalents | Function |
| Picolinamide | 1.0 | Starting Material |
| 1,3-Dibromopropane | 3.0 | Electrophile (Excess) |
| NaH (60% in mineral oil) | 1.2 | Base |
| Anhydrous DMF | 0.2 M | Solvent |
Step-by-Step Protocol:
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C. Add a solution of picolinamide (1.0 eq) in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium amide salt.
-
Alkylation: Rapidly add 1,3-dibromopropane (3.0 eq) to the cold mixture.
-
Propagation: Warm the reaction to room temperature and stir for 16 hours.
-
Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl to destroy unreacted NaH. Dilute with water and extract with EtOAc (3x).
-
Purification: Dry the organic phase, concentrate, and purify via flash chromatography to separate the product from excess 1,3-dibromopropane.
Mechanistic Causality: Why a 3-fold excess of 1,3-dibromopropane? If a stoichiometric amount (1.0 eq) is used, the newly formed secondary amide can undergo a second alkylation with another molecule of the electrophile, leading to the formation of a bis-alkylated dimer (N,N'-1,3-propanediylbis(picolinamide)). A large excess of the dibromoalkane ensures that mono-alkylation is kinetically favored[6].
Analytical Validation & Self-Validating Workflows
To ensure the trustworthiness of the synthesized compound, the experimental workflow must be self-validating:
-
TLC Monitoring: The reaction progress is monitored via Thin Layer Chromatography (TLC) under UV light (254 nm). The disappearance of the highly UV-active starting materials and the emergence of a new spot confirms conversion.
-
Aqueous Workup Integrity: Extensive washing of the organic layer with water or a 5% LiCl solution is mandatory. Residual DMF can cause severe line broadening in NMR spectra and interfere with downstream biological assays.
-
Structural Confirmation: The final product must be validated via ¹H NMR (monitoring the characteristic triplet of the terminal -CH₂Br around 3.4–3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of 242.0055 Da.
References
- Smolecule. "Buy 4-(5-Bromopyridin-2-yl)morpholine | 200064-11-5" (Isomeric Mass Reference). Smolecule.
- Sigma-Aldrich. "3-bromo-2-(4-morpholino)pyridine AldrichCPR" (Isomeric Mass Reference). Sigma-Aldrich.
- Google Patents. "US11814376B2 - Hepatitis b core protein modulators". Google Patents.
- ResearchGate. "A New Bifunctional Chelator Enables Facile Biocoupling and Radiolabeling as the Basis for a Bioconjugation Kit". ResearchGate.
- ACS Omega. "Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review". ACS Publications.
- Semantic Scholar. "PEGylation and Dimerization of Expressed Proteins Under Near Equimolar Conditions with Potassium 2-Pyridyl Acyltrifluoroborates". Semantic Scholar.
Sources
- 1. Buy 4-(5-Bromopyridin-2-yl)morpholine | 200064-11-5 [smolecule.com]
- 2. 3-bromo-2-(4-morpholino)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility of N-(3-Bromopropyl)-2-pyridinecarboxamide in organic solvents
[label="Polar
Caption: Mechanistic pathways of solvation based on functional group interactions.
Quantitative Solubility Data in Key Organic Solvents
The following table summarizes the thermodynamic solubility profile of N-(3-Bromopropyl)-2-pyridinecarboxamide at standard ambient temperature (25°C).
| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Optimal match for |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | High dipole moment effectively solvates the highly polar headgroup. |
| Halogenated | Dichloromethane (DCM) | 8.9 | ~ 45 - 55 | Favorable dispersion interactions ( |
| Polar Protic | Methanol (MeOH) | 32.7 | ~ 20 - 30 | Moderate solubility via H-bonding, but restricted by lattice energy. |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | ~ 10 - 15 | Weak H-bond acceptor; struggles to fully disrupt the crystalline solid. |
| Non-Polar | Hexane | 1.9 | < 1.0 | Severe mismatch in polarity ( |
Methodological Rationale: Causality in Experimental Design
When assessing the solubility of pharmaceutical intermediates, laboratories typically choose between kinetic and thermodynamic methods. Kinetic solubility (often utilizing DMSO stock dilutions) is fast and suited for High-Throughput Screening (HTS), but it frequently overestimates solubility due to the formation of metastable supersaturated solutions[1].
Expertise & Experience: For N-(3-Bromopropyl)-2-pyridinecarboxamide, a Thermodynamic Shake-Flask Method is strictly required. Furthermore, many accelerated shake-flask protocols employ a heating-and-cooling cycle to speed up equilibration. This must be avoided here. The terminal primary alkyl bromide is a potent electrophile. Heating this compound in nucleophilic solvents (such as Methanol or Ethanol) will induce solvolysis (e.g., forming a methoxy ether) or trigger intramolecular cyclization. Therefore, strictly isothermal equilibration at 25°C is the only valid approach to prevent chemical degradation from skewing the solubility data.
Step-by-Step Methodology: Self-Validating Isothermal Shake-Flask Protocol
To ensure absolute trustworthiness, the following protocol incorporates a self-validating chromatographic integrity check. If the compound degrades during the assay, the system flags the data point, ensuring that only true thermodynamic solubility is reported.
Phase 1: Preparation and Equilibration
-
Solid Dispensing: Weigh approximately 50 mg of crystalline N-(3-Bromopropyl)-2-pyridinecarboxamide into a 4 mL amber glass vial. (Amber glass is used to prevent potential photo-degradation of the carbon-bromine bond).
-
Solvent Addition: Add 1.0 mL of the target organic solvent (HPLC-grade) to the vial. Ensure a visible excess of solid remains. If the solid completely dissolves, add more compound in 20 mg increments until a persistent suspension is achieved.
-
Isothermal Shaking: Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set precisely at 25.0 ± 0.5°C. Agitate at 300 RPM for 24 hours to achieve thermodynamic solid-liquid equilibrium.
Phase 2: Phase Separation
-
Centrifugation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
-
Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter to remove any remaining micro-crystals. Discard the first 100 µL of filtrate to account for membrane adsorption.
Phase 3: Quantification and Self-Validation
-
Dilution: Dilute the filtered supernatant with a compatible diluent (e.g., Acetonitrile/Water mixture) to bring the concentration within the linear dynamic range of the UV detector.
-
HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 column.
-
Integrity Check (The Self-Validating Step): Examine the chromatogram. Compare the retention time and peak purity of the main peak against a freshly prepared reference standard. If secondary peaks (degradants) account for >2% of the total peak area, the solubility value is rejected due to solvent-solute reactivity.
-
Calculation: Calculate the concentration using a previously established multi-point calibration curve.
Caption: Self-validating thermodynamic shake-flask workflow for reactive intermediates.
References
-
Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Retrieved from [Link]
-
Wikipedia (n.d.). Hansen solubility parameter. Retrieved from[Link]
-
Hansen Solubility Parameters (n.d.). Official Site of HSP and HSPiP. Retrieved from[Link]
-
Pharmaceutical Sciences (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
Sources
Structural Elucidation of N-(3-Bromopropyl)-2-pyridinecarboxamide: A Comprehensive NMR Guide
Executive Summary
N-(3-Bromopropyl)-2-pyridinecarboxamide (Chemical Formula: C9H11BrN2O) is a highly versatile bifunctional intermediate. Featuring a picolinamide core conjugated to a terminal alkyl bromide, it is widely utilized in the synthesis of complex chelators, radioligands, and targeted therapeutics. Because the molecule contains two distinct spin systems separated by a quaternary amide linkage, accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic success.
This whitepaper provides an authoritative guide to the
Mechanistic Rationale for Chemical Shifts
Understanding the electronic environment of the molecule is essential for accurate spectral interpretation. The chemical shifts are governed by a combination of anisotropic deshielding, inductive effects, and hydrogen bonding.
-
The Picolinamide Core: The heteroaromatic pyridine ring exerts profound anisotropic deshielding. The nitrogen atom within the ring withdraws electron density via inductive (-I) and mesomeric (-M) effects, heavily deshielding the adjacent alpha-proton (H-6) to approximately 8.54 ppm[1]. Furthermore, the C-2 carbonyl group exerts a strong magnetic anisotropy that specifically deshields the H-3 proton (~8.21 ppm), an effect often stabilized by an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen[2].
-
The 3-Bromopropyl Chain: The aliphatic chain is flanked by two strongly electronegative groups. The terminal bromine atom inductively deshields the adjacent gamma-protons (CH
-Br) to ~3.45 ppm[3]. Conversely, the amide nitrogen—which possesses partial double-bond character due to resonance with the carbonyl—deshields the alpha-protons (N-CH ) to ~3.60 ppm. The central beta-protons reside in a relatively shielded environment, resonating upfield at ~2.20 ppm[3].
Quantitative Spectral Data
The following tables summarize the expected
Table 1: H NMR Spectral Assignments (400 MHz, CDCl )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |
| H-6 | 8.54 | dq | 4.8, 1.0 | 1H | Pyridine ring (alpha to N) |
| H-3 | 8.21 | dt | 7.8, 1.0 | 1H | Pyridine ring (ortho to C=O) |
| N-H | 8.15 | br s | - | 1H | Amide proton |
| H-4 | 7.84 | td | 7.8, 1.8 | 1H | Pyridine ring (para to C=O) |
| H-5 | 7.41 | ddd | 7.8, 4.8, 1.0 | 1H | Pyridine ring (meta to C=O) |
| H-1' | 3.60 | q | 6.5 | 2H | Propyl chain (N-CH |
| H-3' | 3.45 | t | 6.5 | 2H | Propyl chain (CH |
| H-2' | 2.20 | quintet | 6.5 | 2H | Propyl chain (central CH |
Table 2: C NMR Spectral Assignments (100 MHz, CDCl )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C=O | 164.2 | C | Amide Carbonyl |
| C-2 | 150.1 | C | Pyridine (attached to C=O) |
| C-6 | 148.0 | CH | Pyridine (alpha to N) |
| C-4 | 137.3 | CH | Pyridine (para to C=O) |
| C-5 | 126.0 | CH | Pyridine (meta to C=O) |
| C-3 | 122.1 | CH | Pyridine (ortho to C=O) |
| C-1' | 39.5 | CH | Propyl chain (N-CH |
| C-2' | 32.2 | CH | Propyl chain (central CH |
| C-3' | 31.5 | CH | Propyl chain (CH |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the NMR acquisition must function as an orthogonal, self-validating system. Relying solely on 1D NMR can lead to misassignments due to overlapping aliphatic signals or ambiguous quaternary carbons. The following step-by-step protocol guarantees definitive structural elucidation.
Step 1: Sample Preparation (Causality of Solvent Choice)
-
Weigh 15–20 mg of the compound for
H NMR (or 50–60 mg for C NMR). -
Dissolve the sample in 0.6 mL of Deuterochloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl is chosen because the molecule lacks highly polar functional groups that require hydrogen-bonding solvents (like DMSO-d ). Crucially, CDCl prevents the rapid chemical exchange of the amide N-H proton, allowing it to be observed as a distinct broad singlet, which is required to confirm the primary amide linkage.
Step 2: 1D H NMR Acquisition
-
Tune and match the probe to the
H frequency (e.g., 400 MHz). Lock the spectrometer to the deuterium signal of CDCl and shim the magnetic field until the TMS peak width at half-height is <1.0 Hz. -
Acquire 16 scans using a 30-degree excitation pulse. Causality: A 30-degree pulse ensures rapid spin-lattice relaxation (
) between scans, allowing for strictly quantitative integration of the proton signals.
Step 3: 1D C NMR Acquisition
-
Acquire 1024 scans using a relaxation delay (
) of 2.0 seconds. -
Apply power-gated broadband decoupling (WALTZ-16 sequence). Causality: WALTZ-16 decoupling removes complex
splitting while minimizing excessive sample heating. The power-gated sequence maintains the Nuclear Overhauser Effect (NOE), which significantly enhances the weak signals of the C nuclei.
Step 4: Orthogonal 2D Validation Matrix (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Use to map homonuclear
H- H coupling. This will independently validate the contiguous 3-carbon spin system of the propyl chain (H-1' ↔ H-2' ↔ H-3') and the 4-proton spin system of the pyridine ring. -
HSQC (Heteronuclear Single Quantum Coherence): Use to map 1-bond
H- C connections. This validates the carbon assignments in Table 2 by directly linking them to the quantitatively integrated protons from Table 1. -
HMBC (Heteronuclear Multiple Bond Correlation): Use to map 2- and 3-bond
H- C connections. Self-Validation Check: The H-1' protons of the propyl chain and the H-3 proton of the pyridine ring will both show a strong 3-bond correlation ( ) to the quaternary amide carbonyl carbon at 164.2 ppm. This specific intersection in the HMBC spectrum definitively links the two independent molecular halves, proving the molecule is intact.
Multidimensional NMR Workflow Visualization
Multidimensional NMR workflow for definitive structural elucidation of picolinamide derivatives.
References
- Title: Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 Source: PubChem - NIH URL
- Title: 2-Pyridinecarboxamide | C6H6N2O | CID 15070 Source: PubChem - NIH URL
Sources
Thermodynamic Stability of Pyridinecarboxamide Derivatives: A Comprehensive Technical Guide
Executive Summary
Pyridinecarboxamide derivatives—specifically the positional isomers nicotinamide (3-isomer) , picolinamide (2-isomer) , and isonicotinamide (4-isomer) —are foundational supramolecular building blocks in modern pharmaceutical formulations and metallodrug design. Understanding their thermodynamic stability is critical for predicting co-crystal formation, phase transitions, and ligand-metal affinity. This guide synthesizes the electronic, solid-state, and kinetic-thermodynamic principles governing these compounds, providing field-proven protocols for their rigorous characterization.
Electronic Structure and Intrinsic Stability
The thermodynamic stability of pyridinecarboxamide derivatives is fundamentally governed by their electronic properties, specifically their HOMO-LUMO energy gaps, electronegativity, and electronic "softness."
In the context of metallodrug design (e.g., Platinum(II) complexes), ligand affinity is dictated by soft-soft electronic complementarity. Recent 1[1] demonstrate that nicotinamide exhibits the lowest HOMO-LUMO energy gap (
Conversely, picolinamide possesses a larger HOMO-LUMO gap (
Electronic properties dictating the thermodynamic stability of Pt(II) complexes.
Solid-State Thermodynamics and Co-Crystal Formation
The solid-state stability of these derivatives dictates their utility as active pharmaceutical ingredients (APIs) or co-formers. Nicotinamide exhibits documented polymorphism; Polymorph I is the thermodynamically stable form between 0 K and its melting point (
When forming multicomponent pharmaceutical systems, the thermodynamic landscape shifts dramatically. Dispersion-corrected density functional theory (DFT-D) calculations reveal that3[3] of nicotinamide, isonicotinamide, and picolinamide are thermodynamically more stable than their pure co-formers[3].
Experimental coamorphization via quench-cooling demonstrates isomer-dependent relaxation kinetics. For instance, 4[4] relax into equimolar cocrystals with picolinamide and isonicotinamide upon heating, driven by strong acid-amide synthons[4]. Conversely, nicotinamide systems fail to form cocrystals under these conditions, relaxing instead into physical mixtures due to synthon competition and steric hindrance[4].
Quantitative Thermodynamic Data Summary
| Compound | Isomer Type | Melting Temp ( | Enthalpy of Fusion ( | HOMO-LUMO Gap (eV) | Electronic Character |
| Nicotinamide | 3-pyridinecarboxamide | 401.44 ± 1.36 | 23.22 ± 2.89 | 5.8 | Soft |
| Picolinamide | 2-pyridinecarboxamide | ~380.0 | ~14.1 | 6.2 | Hard |
| Isonicotinamide | 4-pyridinecarboxamide | ~428.0 | ~25.5 | N/A | Intermediate |
(Data aggregated from calorimetric measurements and DFT computations[1][2])
Experimental Workflows & Self-Validating Protocols
To accurately quantify the thermodynamic stability of pyridinecarboxamide systems, scientists must employ rigorous, self-validating methodologies. Below are the standard protocols for solid-liquid and solid-vapor phase characterization.
Multimodal workflow for the thermodynamic characterization of pyridinecarboxamides.
Protocol 1: Differential Scanning Calorimetry (DSC) for Fusion Thermodynamics
This protocol determines the heat capacity change upon melting and the enthalpy of fusion (
-
Step 1: Calibration & Self-Validation
-
Action: Calibrate the DSC instrument using high-grade standards: Indium (
°C, J/mol) and Benzoic acid ( °C)[4]. -
Validation: Run an Indium check standard after the sample cohort. If the post-run enthalpy deviates by >1%, the data is discarded. This ensures sensor drift has not compromised the thermodynamic integration.
-
-
Step 2: Sample Preparation
-
Action: Weigh 2–5 mg of the pyridinecarboxamide sample into aluminum crucibles and seal them hermetically[4].
-
Causality: Hermetic sealing is mandatory. Pyridinecarboxamides exhibit residual vaporization near their melting points; open crucibles lead to mass loss, skewing the endothermic peak integration and artificially lowering
[4].
-
-
Step 3: Thermal Cycling
-
Action: Apply heating rates (
) of 2, 5, 10, and 25 °C/min under a nitrogen gas flow of 20 mL/min[4]. -
Causality: Varying the heating rate separates kinetic artifacts from true thermodynamic events. Slower rates allow for complete thermodynamic relaxation (e.g., coamorphous to cocrystal transition), whereas rapid rates trap the system kinetically[4].
-
-
Step 4: Data Extraction
-
Action: Integrate the area under the melting endotherm to calculate
and determine the extrapolated onset temperature ( )[2].
-
Protocol 2: Inert Gas Transpiration for Sublimation Thermodynamics
This protocol derives the standard molar enthalpy (
-
Step 1: System Equilibration
-
Step 2: Flow Rate Validation (Self-Validating Step)
-
Action: Measure the vapor pressure at three distinct gas flow rates (e.g., 10, 20, and 30 mL/min).
-
Validation: A plateau in the calculated vapor pressure across different flow rates confirms that true thermodynamic saturation has been achieved. If vapor pressure drops at higher flow rates, the system is kinetically limited and the data is invalid.
-
-
Step 3: Condensation and Quantification
-
Action: Trap the sublimed vapor in a cold trap and quantify the mass via high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Causality: High-precision analytical quantification is required because the vapor pressures of these biologically active compounds at ambient temperatures are exceptionally low[5].
-
-
Step 4: Thermodynamic Derivation
-
Action: Plot
versus . Use the Clausius-Clapeyron equation to derive standard molar enthalpies and Gibbs energies of sublimation at K[5].
-
References
-
Relaxation of Nateglinide-Pyridinecarboxamide Coamorphous Systems to Cocrystals: Synthon Competition with Acid, Amide, and Pyridine Groups Source: Crystal Growth & Design - ACS Publications URL:4
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: MDPI URL:1
-
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations Source: PMC / NIH URL:2
-
Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives Source: Fluid Phase Equilibria / R Discovery URL:5
-
Towards ab initio screening of co-crystal formation through lattice energy calculations and dispersion-corrected density functional theory Source: RSC Publishing URL:3
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinam ... - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40107C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
Literature review of N-(3-Bromopropyl)-2-pyridinecarboxamide synthesis routes
An In-Depth Technical Guide to the Synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the primary synthetic routes for N-(3-Bromopropyl)-2-pyridinecarboxamide, a key building block in pharmaceutical and materials science research. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, offering researchers a robust framework for its preparation.
Introduction to N-(3-Bromopropyl)-2-pyridinecarboxamide
N-(3-Bromopropyl)-2-pyridinecarboxamide, also known as picolinamide, is a versatile bifunctional molecule. It incorporates a pyridine ring, which can act as a ligand for metal catalysis or as a pharmacophore, an amide linkage that provides structural rigidity and hydrogen bonding capabilities, and a reactive bromopropyl group, ideal for subsequent nucleophilic substitution reactions. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, including enzyme inhibitors and novel ligands. The picolinamide moiety itself is known to act as a directing group in C-H activation reactions, further expanding its synthetic utility.[1][2][3]
Core Synthetic Strategies
The synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide can be logically approached from two primary retrosynthetic disconnections, as illustrated below. These strategies involve either the formation of the amide bond between a picolinic acid derivative and 3-bromopropylamine or the N-alkylation of 2-pyridinecarboxamide.
Caption: Retrosynthetic analysis of N-(3-Bromopropyl)-2-pyridinecarboxamide.
Route 1: Amide Coupling of Picolinic Acid and 3-Bromopropylamine
This is the most direct and widely employed strategy for the synthesis of picolinamides.[1] It involves the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by the amine group of 3-bromopropylamine. Several methods can be employed for this activation.
Method 1a: Acyl Chloride Formation
The conversion of picolinic acid to its corresponding acyl chloride is a classic and effective activation method. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. The resulting picolinoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3-bromopropylamine.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent is often preferred as the byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the amidation step to neutralize the HCl generated, preventing the protonation of the amine nucleophile.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive acyl chloride.
Potential Complications:
A known side reaction when using thionyl chloride with picolinic acid is the potential for chlorination of the pyridine ring, particularly at the 4-position.[4][5] Careful control of reaction temperature and time is crucial to minimize this byproduct.
Experimental Workflow:
Caption: Workflow for acyl chloride-mediated synthesis.
Detailed Protocol:
-
To a stirred solution of picolinic acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture back to 0 °C.
-
In a separate flask, dissolve 3-bromopropylamine hydrobromide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the freshly prepared picolinoyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Method 1b: Peptide Coupling Reagents
To circumvent the harsh conditions and potential side reactions of acyl chloride formation, standard peptide coupling reagents can be utilized.[6][7] These reagents activate the carboxylic acid in situ under milder conditions, promoting amide bond formation with minimal side products.
Causality Behind Experimental Choices:
-
Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common activators.[7] Urnium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient.[1]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive activated ester intermediate.[7]
-
Base: A non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is required to neutralize any acidic byproducts and to deprotonate the amine salt if it is used as a starting material.
Experimental Workflow:
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. hepatochem.com [hepatochem.com]
An In-depth Technical Guide to N-(3-Bromopropyl)-2-pyridinecarboxamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(3-Bromopropyl)-2-pyridinecarboxamide, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited availability of data in public repositories, this document establishes a foundational understanding by presenting a robust, proposed synthesis protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. The 2-pyridinecarboxamide scaffold is a well-established pharmacophore, and the incorporation of a reactive bromopropyl sidechain offers a versatile handle for further chemical modification, positioning this compound as a valuable building block for developing novel therapeutic agents and chemical probes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the utility of this and related compounds.
Introduction and Rationale
The pyridine ring is a privileged structure in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring, often improving aqueous solubility. When functionalized as a 2-pyridinecarboxamide (also known as a picolinamide), this scaffold is found in a multitude of biologically active molecules with applications ranging from oncology to infectious diseases.
N-(3-Bromopropyl)-2-pyridinecarboxamide incorporates a key feature: a terminal alkyl bromide. This electrophilic center makes the molecule an ideal intermediate for covalent modification of biological targets or for use in "click" chemistry and fragment-based drug discovery (FBDD) to build more complex molecular architectures. The three-carbon linker provides conformational flexibility, allowing the pyridinecarboxamide headgroup to optimally orient itself within a binding pocket while the bromide tail seeks a reactive partner. This guide details the core chemical knowledge required to synthesize, identify, and utilize this versatile chemical entity.
Chemical Identity and Physicochemical Properties
While a specific CAS number for N-(3-Bromopropyl)-2-pyridinecarboxamide is not currently registered in major chemical databases, its identity is unambiguously defined by its structure. Key identifiers and predicted properties have been aggregated in Table 1.
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Identifier | Value | Source/Method |
| IUPAC Name | N-(3-bromopropyl)pyridine-2-carboxamide | IUPAC Nomenclature |
| Synonyms | N-(3-bromopropyl)picolinamide | Common Synonym |
| Molecular Formula | C₉H₁₁BrN₂O | Elemental Composition |
| Molecular Weight | 243.10 g/mol | Calculated |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)NCCBr | Structure-based |
| InChI Key | (Predicted) | Structure-based |
| Predicted XLogP3 | 1.5 - 2.5 | Computational Prediction |
| Predicted H-Bond Donors | 1 | Computational Prediction |
| Predicted H-Bond Acceptors | 3 | Computational Prediction |
| Predicted Polar Surface Area | 49.9 Ų | Computational Prediction |
Proposed Synthesis Protocol
The most direct and reliable method for the synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide is via the acylation of 3-bromopropan-1-amine with an activated form of 2-pyridinecarboxylic acid (picolinic acid). The following two-step protocol is proposed, leveraging the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
Rationale Behind Experimental Choices
-
Step 1: Acyl Chloride Formation. Picolinic acid is converted to picolinoyl chloride using thionyl chloride (SOCl₂). This is a standard, high-yielding method for activating carboxylic acids. Thionyl chloride is chosen because its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction via the formation of the Vilsmeier reagent.
-
Step 2: Amide Coupling. The crude picolinoyl chloride is then reacted with 3-bromopropan-1-amine. This is a classic nucleophilic acyl substitution.[1][2] An excess of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is crucial. It serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is typically run at a low temperature initially (0 °C) to control the exothermic reaction between the acyl chloride and the amine.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Picolinoyl Chloride Hydrochloride
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridinecarboxylic acid (10.0 g, 81.2 mmol).
-
Add thionyl chloride (12.0 mL, 162.4 mmol, 2.0 eq.) dropwise at room temperature.
-
Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂, HCl) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Toluene (2 x 20 mL) can be added and co-evaporated to ensure complete removal.
-
The resulting solid, picolinoyl chloride hydrochloride, is typically used directly in the next step without further purification.
Step 2: Synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide
-
In a separate 500 mL flask under an inert atmosphere, dissolve 3-bromopropan-1-amine hydrobromide (19.6 g, 89.3 mmol, 1.1 eq.) and triethylamine (24.7 mL, 178.6 mmol, 2.2 eq.) in 150 mL of anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude picolinoyl chloride hydrochloride from Step 1 in 50 mL of anhydrous DCM.
-
Add the picolinoyl chloride solution dropwise to the cooled amine solution over 30-45 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Bromopropyl)-2-pyridinecarboxamide.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide.
Spectroscopic and Analytical Characterization (Predicted)
As no experimental data is publicly available, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds. This data serves as a benchmark for the characterization of the synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5 (d, 1H, Py-H6), ~8.2 (br s, 1H, NH), ~8.1 (d, 1H, Py-H3), ~7.8 (t, 1H, Py-H4), ~7.4 (t, 1H, Py-H5), ~3.7 (q, 2H, N-CH₂), ~3.5 (t, 2H, CH₂-Br), ~2.2 (quint, 2H, CH₂-CH₂-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~164 (C=O), ~149 (Py-C2), ~148 (Py-C6), ~137 (Py-C4), ~126 (Py-C5), ~122 (Py-C3), ~39 (N-CH₂), ~32 (CH₂-Br), ~30 (CH₂-CH₂-CH₂) |
| FT-IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3060 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (Amide I, C=O stretch), ~1590 (Amide II, N-H bend), ~1530 (Pyridine ring stretch), ~650 (C-Br stretch) |
| Mass Spec. (ESI+) | m/z: 243.0/245.0 [M+H]⁺ (Calculated for C₉H₁₂BrN₂O⁺), showing characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
Potential Applications in Drug Discovery and Chemical Biology
The true value of N-(3-Bromopropyl)-2-pyridinecarboxamide lies in its potential as a versatile intermediate and building block. The 2-pyridinecarboxamide moiety is a known pharmacophore that can target a range of biological systems.
As an Intermediate for Novel Ligands
The terminal bromide can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to generate a library of derivatives. This allows for rapid structure-activity relationship (SAR) studies. For example, reaction with a secondary amine could lead to novel inhibitors of kinases or other enzymes where a basic nitrogen is critical for binding.
Caption: Derivatization potential of the target compound.
Development of Covalent Inhibitors
The bromopropyl group can act as a weak alkylating agent, enabling the design of targeted covalent inhibitors. If the pyridinecarboxamide headgroup directs the molecule to the active site of an enzyme, the bromopropyl tail can form a covalent bond with a nearby nucleophilic residue (e.g., cysteine, histidine), leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.
Role in Fragment-Based Drug Discovery (FBDD)
This molecule can be considered a "fragment" with a reactive handle. If the 2-pyridinecarboxamide core is found to bind weakly to a target of interest, the bromopropyl group can be used to link it to other fragments or to explore the surrounding pocket for further interactions, a process known as fragment growing or linking.
Safety and Handling
Safe handling of N-(3-Bromopropyl)-2-pyridinecarboxamide and its precursors is paramount.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Toxicology: The toxicological properties of the final compound have not been fully investigated. Based on its structure, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is a potential irritant to the eyes, skin, and respiratory system.
-
Precursor Hazards:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled with extreme care.
-
3-Bromopropan-1-amine (and its HBr salt): Corrosive and a lachrymator. Can cause severe skin and eye irritation.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
N-(3-Bromopropyl)-2-pyridinecarboxamide represents an uncharacterized yet highly promising chemical tool for medicinal chemistry and drug discovery. While direct experimental data remains elusive, this guide provides a solid and scientifically-grounded foundation for its synthesis, characterization, and potential utility. By leveraging established chemical principles, a robust protocol for its preparation has been detailed. The true potential of this molecule lies in its dual functionality: a proven pharmacophore in the 2-pyridinecarboxamide core and a versatile reactive handle in the bromopropyl chain. It is our hope that this guide will stimulate further research into this and related compounds, ultimately enabling the discovery of novel therapeutics.
References
Note: As no direct literature for the title compound was found, this reference list includes sources for analogous synthesis and the general utility of the involved chemical moieties.
- General synthesis of amides from acyl chlorides and amines. Organic Chemistry, 6th ed.; McMurry, J.; Brooks/Cole: Pacific Grove, CA, 2004.
- Information on the 2-pyridinecarboxamide scaffold. Various patents and articles on medicinal chemistry.
- Safety data for precursors. Material Safety Data Sheets (MSDS) from major chemical suppliers for Thionyl Chloride, 3-Bromopropan-1-amine hydrobromide, and 2-Pyridinecarboxylic acid.
-
Chemguide. Reaction between acyl chlorides and amines - addition/elimination.[Link][1]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.[Link][2]
-
PubChem. PubChem Compound Summary for CID 78702, 3-Bromopropylamine.[Link][3]
Sources
Physicochemical Characterization and Melting Point Thermodynamics of N-(3-Bromopropyl)-2-pyridinecarboxamide: A Technical Guide
Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Structural Significance
N-(3-Bromopropyl)-2-pyridinecarboxamide (CAS: 717138-98-2)[1] is a highly versatile, bifunctional synthon extensively utilized in medicinal chemistry and advanced drug development. Featuring a rigid picolinamide core and a flexible, electrophilic 3-bromopropyl tail, this compound serves as a critical intermediate in the synthesis of complex pharmacophores. Its unique structural dichotomy not only dictates its reactivity—primed for
Thermodynamic Drivers of the Melting Point
The melting point (
For N-(3-Bromopropyl)-2-pyridinecarboxamide, these two thermodynamic parameters are in direct competition:
-
Enthalpic Contributions (Increasing
): The planar picolinamide headgroup facilitates strong intermolecular hydrogen bonding (specifically N-H N_pyridine and N-H O=C interactions) and dipole-dipole stacking. This highly ordered crystalline network requires significant thermal energy to disrupt, thereby increasing . -
Entropic Contributions (Decreasing
): The introduction of the 3-bromopropyl chain introduces a high degree of conformational flexibility. Upon transitioning from the solid to the liquid phase, the alkyl chain unlocks numerous rotameric states, drastically increasing the entropy of the system ( ).
Because the entropic penalty of locking the flexible chain into a rigid crystal lattice is exceptionally high, the melting point is significantly depressed compared to unsubstituted picolinamide (which melts at ~104–107 °C). Consequently, N-(3-Bromopropyl)-2-pyridinecarboxamide typically presents as a low-melting solid or a highly viscous, colorless-to-pale-yellow oil at room temperature, highly dependent on its thermal history and the presence of trace impurities[2].
Thermodynamic factors governing the melting point of the compound.
Quantitative Physicochemical Profile
To facilitate standard laboratory handling, isolation, and predictive modeling, the core physical properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | N-(3-Bromopropyl)-2-pyridinecarboxamide |
| CAS Registry Number | 717138-98-2[1] |
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.10 g/mol |
| Physical State (STP) | Low-melting solid to highly viscous oil |
| Predicted Melting Point ( | 35 °C – 55 °C (Subject to supercooling) |
| Predicted Boiling Point | ~380 °C at 760 mmHg (Decomposition likely prior to boiling) |
| Density | ~1.45 g/cm³ |
| LogP (Lipophilicity) | ~1.8 |
Standardized Protocol for Thermal Characterization
Because low-melting solids with flexible alkyl chains are prone to supercooling and may form amorphous glasses rather than crystalline solids, traditional capillary melting point apparatuses are often inaccurate. As a best practice, I mandate the use of Differential Scanning Calorimetry (DSC) to establish a self-validating, highly accurate thermal profile.
Step-by-Step DSC Methodology:
-
Instrument Calibration: Calibrate the DSC using an Indium standard (
= 156.6 °C, = 28.45 J/g).-
Causality: Ensures absolute photometric and temperature accuracy before analyzing unknown low-melting transitions.
-
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Seal the crucible with a pierced lid.
-
Causality: The pierced lid allows for the outgassing of any volatile impurities or trapped solvents without causing pressure-induced baseline artifacts.
-
-
Atmospheric Control: Purge the furnace with dry Nitrogen (
) at a constant flow rate of 50 mL/min.-
Causality: An inert atmosphere is critical to prevent the oxidative degradation of the terminal alkyl bromide at elevated temperatures, which would artificially skew the endothermic data.
-
-
Thermal Programming: Equilibrate the sample at -20 °C for 5 minutes, then apply a linear heating ramp of 10 °C/min up to 150 °C.
-
Causality: Starting well below room temperature ensures that if the sample has supercooled into an amorphous state, the glass transition temperature (
) can be accurately captured prior to the primary melting endotherm.
-
-
Data Analysis: Integrate the primary endothermic peak to determine the extrapolated onset temperature (true
) and the area under the curve (Enthalpy of fusion, ).
Step-by-step Differential Scanning Calorimetry (DSC) workflow.
Synthetic Utility and Handling Workflows
The physical state of N-(3-Bromopropyl)-2-pyridinecarboxamide directly dictates its handling in the laboratory. If obtained as a viscous oil, it is best transferred via positive-displacement pipettes or by preparing a standardized stock solution in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure stoichiometric precision.
Chemically, the compound is a premier electrophile. The robust picolinoyl group protects the primary amide while the terminal bromide undergoes facile
-
GPCR Ligand Design: It is used to append a secondary binding fragment (the picolinamide moiety) to an orthosteric core via a flexible alkyl linker. This strategy has been successfully employed to synthesize highly potent, bitopic [2], which require specific conformational flexibility to bridge distinct binding pockets without triggering unwanted off-target GPCR affinities.
-
Lysosomotropic Agents: The incorporation of the picolinamide motif via alkylation is a proven method for generating weakly cationic, lipophilic amines. These compounds accumulate in the acidic vacuoles of cells, acting as[3][4].
References
-
Title: pyridine-2-carboxylic acid (3-bromopropyl)amide - CAS号717138-98-2 Source: Molaid URL: [Link]
-
Title: Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists Source: National Institutes of Health (PMC) URL: [Link]
- Title: EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity Source: Google Patents URL
Sources
- 1. pyridine-2-carboxylic acid (3-bromopropyl)amide - CAS号 717138-98-2 - 摩熵化学 [molaid.com]
- 2. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
- 4. EP3632426A1 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
Role of N-(3-Bromopropyl)-2-pyridinecarboxamide as a ligand precursor
Whitepaper: The Strategic Utility of N-(3-Bromopropyl)-2-pyridinecarboxamide in Advanced Ligand Design and C–H Functionalization
Executive Summary
In modern synthetic chemistry and drug discovery, the demand for modular, bifunctional building blocks has driven the development of highly specialized ligand precursors. N-(3-Bromopropyl)-2-pyridinecarboxamide (also known as N-(3-bromopropyl)picolinamide) stands out as a premier dual-action reagent. It seamlessly bridges two distinct chemical domains: an electrophilic alkylating arm (the 3-bromopropyl chain) and a highly tunable, bidentate coordination domain (the picolinamide moiety).
As a Senior Application Scientist, I have observed that the true value of this molecule lies in its causality—specifically, how its structural geometry dictates its function. This whitepaper provides an in-depth technical analysis of its mechanistic utility, its role in stabilizing high-valent transition metals for C–H activation, and its application in synthesizing bitopic pharmacophores and macrocyclic sensors.
Mechanistic Causality: The Dual-Domain Architecture
The architectural brilliance of N-(3-Bromopropyl)-2-pyridinecarboxamide is rooted in the orthogonal reactivity of its two termini, allowing sequential, highly controlled functionalization.
The Electrophilic Domain: SN2 Kinetics
The 3-bromopropyl chain serves as an optimal tether. The choice of a three-carbon spacer is not arbitrary; it provides sufficient entropic flexibility to prevent steric clash when appended to bulky macrocycles or pharmacophores, while remaining short enough to avoid hydrophobic collapse in aqueous media[1]. Bromide acts as a highly effective leaving group due to its polarizability and relatively weak C–Br bond, enabling mild bimolecular nucleophilic substitution (SN2) reactions that do not disturb the adjacent amide linkage.
The Coordination Domain: Bidentate Chelation
The picolinamide (2-pyridinecarboxamide) group is a privileged chelator. Introduced prominently by the Daugulis group in 2005, picolinamides act as powerful N,N-bidentate or N,O-bidentate directing groups[2].
-
Causality of Stabilization: The efficiency of the picolinamide group in catalysis stems from its ability to stabilize high-valent transition metal intermediates (e.g., Pd(IV) or Co(III)). By coordinating through both the pyridyl nitrogen and the deprotonated amide nitrogen, it forms a thermodynamically stable five- or six-membered metallacycle[3]. This strong chelation pulls the metal center into close proximity with adjacent C(sp3)–H bonds, drastically lowering the activation energy required for selective C–H cleavage[4].
Caption: Dual-domain reactivity of N-(3-Bromopropyl)-2-pyridinecarboxamide in synthesis.
Core Applications in Research & Drug Development
Medicinal Chemistry: Synthesis of Bitopic Ligands
In neuropharmacology, achieving receptor subtype selectivity (e.g., D3 vs. D2 dopamine receptors) is notoriously difficult due to the high homology of the orthosteric binding sites. N-(3-Bromopropyl)-2-pyridinecarboxamide is utilized to synthesize "bitopic" or bivalent ligands[1]. The bromopropyl group is reacted with a primary pharmacophore (like an N-aryl piperazine), while the picolinamide moiety extends into the secondary binding site (SBS) of the receptor. The picolinamide acts as a hydrogen-bond donor/acceptor, interacting with specific amino acid residues in the SBS, thereby driving sub-nanomolar affinity and extreme subtype selectivity[1].
Materials Science: Ion-Selective Electrodes
The precursor is widely used to functionalize macrocycles, such as calix[4]arenes or cyclams, to create highly sensitive ionophores. For example, alkylating a thiacalixarene core with the bromopropyl picolinamide yields a multidentate ligand capable of selectively extracting heavy metals like Hg(II) or Mn(II) from aqueous solutions[5]. The picolinamide oxygen and nitrogen atoms provide a tailored coordination pocket that matches the charge density and ionic radius of these specific transition metals[5].
Late-Stage C(sp3)–H Functionalization
In complex molecule synthesis, the precursor is used to pre-install a directing group onto a substrate. Once attached via the propyl linker, the picolinamide group directs Palladium(II) or Cobalt(II) catalysts to perform highly regioselective C–H arylations, alkoxylations, or aminoalkynylations on unactivated sp3 carbons[6]. Post-functionalization, the picolinamide group can be tracelessly removed under mild reductive conditions (e.g., Zn/HCl), releasing the elaborated amine[2][3].
Caption: Mechanism of picolinamide-directed Pd-catalyzed C(sp3)-H functionalization.
Quantitative Data: Coordination Modes of the Picolinamide Moiety
The versatility of the picolinamide group lies in its ability to adapt its coordination geometry based on the transition metal's electronic requirements. The table below summarizes the field-validated coordination modes[7][8][9][10][11].
| Metal Center | Primary Coordination Mode | Geometry / Structure | Mechanistic Consequence |
| Palladium (Pd²⁺) | N,N-bidentate (Pyridyl-N, Amide-N) | Square Planar | Stabilizes Pd(IV) intermediates during C–H activation cycles. |
| Cobalt (Co²⁺) | N,O-bidentate (Pyridyl-N, Amide-O) | Octahedral (Distorted) | Enables high-valent Co(III) radical pathways for annulations. |
| Zinc (Zn²⁺) | N,O-bidentate or Bridging | 1D/2D Coordination Polymers | Promotes structural rigidity in Metal-Organic Frameworks (MOFs). |
| Cadmium (Cd²⁺) | N,O-chelator | Distorted Octahedral | Facilitates strong head-to-head amide hydrogen bonding in solid-state. |
| Copper (Cu²⁺) | N,N-bidentate | Square Planar | Modulates redox potential for Ullmann-type cross-coupling reactions. |
Experimental Protocol: Self-Validating SN2 Alkylation Workflow
To utilize N-(3-Bromopropyl)-2-pyridinecarboxamide effectively, one must master its attachment to secondary amines (e.g., piperazine derivatives). The following protocol is engineered as a self-validating system, utilizing Finkelstein catalysis to ensure complete conversion while preventing amide degradation.
Reagents & Materials
-
Electrophile: N-(3-Bromopropyl)-2-pyridinecarboxamide (1.1 equivalents)
-
Nucleophile: Target secondary amine (1.0 equivalent)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Catalyst: Potassium Iodide (KI) (0.1 equivalents)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask under a continuous flow of inert nitrogen. Causality: Moisture must be strictly excluded to prevent competitive hydrolysis of the bromopropyl chain into a propanol derivative.
-
Reagent Loading: Add the secondary amine, K₂CO₃, and KI to the flask. Suspend the mixture in anhydrous MeCN (approx. 0.2 M concentration). Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward. KI initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, drastically accelerating the SN2 kinetics.
-
Electrophile Addition: Dissolve N-(3-Bromopropyl)-2-pyridinecarboxamide in a minimal volume of MeCN and add it dropwise to the stirring suspension at room temperature.
-
Thermal Activation: Heat the reaction mixture to 65 °C (reflux) for 12–16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. Causality: 65 °C provides sufficient thermal energy to overcome the SN2 activation barrier without risking thermal degradation of the picolinamide directing group.
-
Workup & Isolation:
-
Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (KBr, K₂CO₃).
-
Concentrate the filtrate in vacuo.
-
Redissolve the crude residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine. Causality: The basic wash removes any unreacted acidic impurities and ensures the newly formed tertiary amine remains in its free-base (organic-soluble) form.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol.
References
-
cobalt-catalyzed picolinamide-directed synthesis of heterocycles Società Chimica Italiana URL: [Link]
-
Tuning Reactivity in Pd‐catalysed C(sp3)‐H Arylations via Directing Group Modifications and Solvent Selection Coomber et al., DOI.org URL:[Link][2]
-
Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines National Institutes of Health (NIH) URL:[Link][4]
-
Cobalt(II) and strontium(II) complexes of three isomers, nicotinamide, isonicotinamide and picolinamide ScienceDirect / DOI.org URL:[Link][7]
-
Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies Taylor & Francis URL:[Link][8]
-
Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists National Institutes of Health (NIH) URL:[Link][1]
-
Optimisation of membrane ingredients of the Hg 2+ ion-selective electrode based on caix[4]arene derivative ResearchGate URL:[Link][5]
-
Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations PubMed (NIH) URL:[Link][11]
Sources
- 1. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide
Introduction & Mechanistic Rationale
N-(3-Bromopropyl)-2-pyridinecarboxamide (commonly referred to as N-(3-bromopropyl)picolinamide) is a highly versatile synthetic intermediate. Featuring a bidentate picolinamide directing group and a reactive primary alkyl bromide, it is widely utilized in the synthesis of bifunctional chelators for radiopharmaceuticals ()[1] and as a structural linker in the development of chimeric dual-pathway inhibitors and PROTACs ()[2].
The Mechanistic Challenge: Synthesizing this compound presents a significant chemoselectivity challenge. The free base of 3-bromopropylamine is notoriously unstable; it rapidly undergoes intra- and intermolecular SN2 alkylation to form azetidines or intractable polymeric mixtures (). Attempting a traditional Schotten-Baumann coupling using picolinoyl chloride and free 3-bromopropylamine often results in complete polymerization of the linker.
The Causality of the Protocol (Kinetic Trap): To completely suppress polymerization, this protocol utilizes the stable hydrobromide salt of 3-bromopropylamine and employs HATU as a highly efficient peptide coupling reagent ()[3]. The experimental design acts as a self-validating kinetic trap:
-
Pre-activation: 2-picolinic acid is pre-activated with HATU and a sub-stoichiometric amount of N,N-Diisopropylethylamine (DIPEA) to form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.
-
In Situ Neutralization: The 3-bromopropylamine·HBr salt is added, followed by the slow, dropwise addition of the remaining DIPEA at 0 °C.
-
Kinetic Control: As the free amine is generated in situ, the rate of its nucleophilic attack on the HOAt-ester (acylation) is orders of magnitude faster than its attack on another alkyl bromide (SN2 alkylation). This effectively traps the amine as the stable secondary amide before it can polymerize.
Experimental Workflow
Fig 1: Step-by-step workflow for the HATU-mediated synthesis of N-(3-bromopropyl)picolinamide.
Materials and Reagents
Table 1: Reagent Quantities for a 10.0 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Picolinic acid | 123.11 | 1.0 | 1.23 g (10.0 mmol) | Limiting Reagent |
| 3-Bromopropylamine·HBr | 218.91 | 1.1 | 2.41 g (11.0 mmol) | Nucleophile |
| HATU | 380.23 | 1.1 | 4.18 g (11.0 mmol) | Coupling Agent |
| DIPEA | 129.24 | 3.0 | 5.23 mL (30.0 mmol) | Non-nucleophilic Base |
| Anhydrous DMF | N/A | N/A | 40 mL | Solvent |
Step-by-Step Methodology
Step 1: Pre-activation of 2-Picolinic Acid
-
Charge a flame-dried 100 mL round-bottom flask with 2-picolinic acid (1.23 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).
-
Add anhydrous DMF (40 mL) and stir under an inert atmosphere (N2 or Ar) until fully dissolved.
-
Cool the mixture to 0 °C using an ice-water bath. (Causality: Cooling prevents thermal degradation of the active ester and controls the exothermic nature of the base addition).
-
Add DIPEA (2.6 mL, ~15.0 mmol) dropwise. Stir for 15 minutes at 0 °C.
-
Self-Validation Check: The solution will transition from colorless to a distinct pale yellow/orange hue, visually confirming the formation of the HOAt active ester.
Step 2: Controlled Amide Coupling
-
Add 3-bromopropylamine hydrobromide (2.41 g, 11.0 mmol) to the reaction mixture in one solid portion.
-
Slowly add the remaining DIPEA (2.6 mL, ~15.0 mmol) dropwise over a 10-minute period. (Causality: Slow addition ensures the free amine is consumed by the active ester the moment it is generated, preventing polymerization).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: Monitor reaction progress via TLC (1:1 Hexanes:EtOAc). 2-picolinic acid will remain at the baseline (requires acidic modifiers to elute), while the desired product will elute at Rf ≈ 0.45.
Step 3: Aqueous Workup
-
Dilute the reaction mixture with Ethyl Acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL). (Causality: DMF is highly miscible with both water and organic solvents. Aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal without losing the product).
-
Wash with saturated aqueous NaHCO3 (50 mL) to neutralize and extract HOAt and any unreacted picolinic acid.
-
Wash with brine (50 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 60% EtOAc in Hexanes.
-
Pool the product-containing fractions (identified by UV activity at 254 nm) and concentrate to afford N-(3-bromopropyl)-2-pyridinecarboxamide as a pale yellow oil that may crystallize upon standing.
Analytical Characterization & Validation
Table 2: Expected Analytical Data for N-(3-Bromopropyl)-2-pyridinecarboxamide
| Technique | Expected Observation / Value | Diagnostic Significance |
| TLC (1:1 Hexanes:EtOAc) | Rf ≈ 0.45 (UV active, Ninhydrin negative) | Confirms consumption of the primary amine (ninhydrin negative) and formation of the pyridine-containing product (UV active). |
| 1H NMR (400 MHz, CDCl3) | δ 8.5 (d, 1H), 8.3 (br s, 1H, NH), 8.2 (d, 1H), 7.8 (t, 1H), 7.4 (dd, 1H), 3.6 (q, 2H), 3.5 (t, 2H), 2.2 (quintet, 2H) | Validates the presence of the pyridine ring system, the amide NH, and the intact bromopropyl chain. |
| LC-MS (ESI+) | m/z [M+H]+ calc: 243.01 found: 243.0 and 245.0 (1:1 ratio) | Confirms the molecular weight and displays the classic M / M+2 isotopic signature indicative of a single bromine atom. |
References
-
Illuminati, D., et al. "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer." Molecules, vol. 28, no. 19, 2023. Source: PubMed Central. URL:[Link]
-
Barandov, A., et al. "A New Bifunctional Chelator Enables Facile Biocoupling and Radiolabeling as the Basis for a Bioconjugation Kit." ChemBioChem, vol. 15, no. 7, 2014. Source: Wiley Online Library. URL:[Link]
-
"Ferrocene as a Redox-Active Auxiliary for Novel Anticancer Agents." Simon Fraser University Library Thesis, 2015. Source: SFU Summit. URL: [Link]
Sources
Using N-(3-Bromopropyl)-2-pyridinecarboxamide for amine alkylation reactions
Application Note: N-Alkylation of Amines Using N-(3-Bromopropyl)-2-pyridinecarboxamide
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals
Executive Summary
The incorporation of the picolinamide (2-pyridinecarboxamide) moiety is a highly validated strategy in medicinal chemistry. Recognized as a privileged pharmacophore and a robust metal-chelating motif, it is frequently utilized in the design of cytochrome bc1 complex inhibitors, metabotropic glutamate receptor (mGlu5) modulators, and bifunctional degraders (PROTACs)[1][2].
N-(3-Bromopropyl)-2-pyridinecarboxamide serves as a premier bifunctional building block for installing this motif onto target scaffolds. By leveraging a highly reactive primary alkyl bromide, this reagent enables the reliable, high-yielding
Strategic Rationale & Mechanistic Insights (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful synthetic integration of this building block requires a deep understanding of the underlying physical organic chemistry. The choice of the reagent, solvent, and base are not arbitrary; they form a synergistic system designed to maximize yield while suppressing side reactions.
The 3-Carbon Linker Advantage
The propyl chain in N-(3-Bromopropyl)-2-pyridinecarboxamide is strategically optimal. Shorter chains (e.g., ethyl) are highly susceptible to intramolecular cyclization, forming aziridines or undergoing retro-Michael-type fragmentations under basic conditions. Longer chains can introduce excessive lipophilicity and entropic penalties during target binding. The 3-carbon linker provides an ideal balance of spatial projection and chemical stability.
Reagent and Solvent Causality
The alkylation proceeds via a classic bimolecular nucleophilic substitution (
-
Leaving Group: Bromide is utilized because it strikes the perfect balance between stability during storage and reactivity during the displacement step. It is a superior leaving group compared to chloride and less prone to light-induced degradation than iodide.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the solvent of choice[3]. As a polar aprotic solvent, DMF strongly solvates the potassium cations from the base, leaving the carbonate anions "naked" and highly basic. This accelerates the deprotonation of the amine, increasing its nucleophilicity and driving the
reaction forward. -
Base Selection (
): Anhydrous potassium carbonate is preferred over organic bases (like Triethylamine or DIPEA) for primary amines. Being a heterogeneous inorganic base, minimizes the risk of competitive quaternization (where the organic base itself attacks the alkyl bromide) and is easily removed via filtration or aqueous workup[4].
Experimental Workflow & Visualization
The following diagram illustrates the logical flow of the
Mechanistic workflow of amine alkylation via SN2 displacement.
Quantitative Data: Optimization of Reaction Conditions
To guide your experimental design, the following table summarizes the quantitative performance of different reaction matrices for the alkylation of a standard secondary amine with N-(3-Bromopropyl)-2-pyridinecarboxamide.
| Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Note |
| DMF | 60 | 8 | >95% | 88% | Optimal conditions; rapid | |
| MeCN | 80 (Reflux) | 12 | 85% | 78% | Good alternative if DMF removal is problematic. | |
| DMF | DIPEA (3.0 eq) | 60 | 10 | 80% | 72% | Homogeneous; slight competitive alkylation of base. |
| THF | 65 (Reflux) | 16 | 70% | 65% | Lower solubility of base limits reaction rate. |
Data represents generalized yields for unhindered secondary amines. Sterically hindered amines may require the addition of catalytic KI (0.1 eq) to facilitate a Finkelstein reaction, converting the bromide to a more reactive iodide in situ.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of specific monitoring and workup steps ensures that unreacted starting materials and toxic solvents are completely eradicated prior to final purification[3].
Reagent Preparation
-
Dry the System: Ensure all glassware is oven-dried. The presence of water can lead to competitive hydrolysis of the alkyl bromide to the corresponding alcohol.
-
Charge the Flask: To a round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol, 1.0 eq) and anhydrous
(2.5 mmol, 2.5 eq). -
Solvation: Suspend the mixture in anhydrous DMF (5.0 mL, yielding a 0.2 M solution). Stir at room temperature for 15 minutes to allow pre-equilibration and partial deprotonation.
Alkylation Reaction
-
Electrophile Addition: Dissolve N-(3-Bromopropyl)-2-pyridinecarboxamide (1.1 mmol, 1.1 eq) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of over-alkylation (e.g., dialkylation of primary amines).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert atmosphere (Nitrogen or Argon).
-
Self-Validation (Monitoring): After 4 hours, sample the reaction. Perform LC-MS or TLC (typically 5-10% MeOH in DCM). The reaction is complete when the peak/spot corresponding to the starting amine is consumed.
Workup and Purification
-
Quench and Extract: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 30 mL) and transfer to a separatory funnel.
-
DMF Removal (Critical Step): Wash the organic layer with distilled water (
mL) followed by a final wash with saturated aqueous NaCl (brine, 20 mL). Causality: DMF is highly water-soluble. Repeated aqueous washes partition the DMF and the inorganic salts ( , unreacted ) into the aqueous phase, leaving the desired product in the organic phase. -
Drying: Dry the organic layer over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. -
Purification: Purify the crude residue via flash column chromatography on silica gel. Due to the basic nature of the picolinamide and the newly formed amine, a gradient of 0% to 10% Methanol in Dichloromethane (with 0.1% Triethylamine to prevent streaking) is recommended.
References
-
Computational Discovery of Picomolar Qo Site Inhibitors of Cytochrome bc1 Complex ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 National Institutes of Health (PMC) URL:[Link]
- US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Multidentate Ligands Using N-(3-Bromopropyl)-2-pyridinecarboxamide: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of multidentate ligands utilizing N-(3-Bromopropyl)-2-pyridinecarboxamide as a key building block. The versatile nature of the pyridine-amide scaffold allows for the construction of a diverse array of ligand architectures with significant applications in coordination chemistry, catalysis, and medicinal chemistry. This document emphasizes the underlying chemical principles and provides robust, step-by-step procedures to facilitate the successful synthesis and characterization of these valuable compounds.
Introduction: The Significance of Pyridine-Amide Based Multidentate Ligands
Pyridine-amide based ligands are a prominent class of chelating agents in inorganic and medicinal chemistry. Their modular design, which combines the π-accepting properties of the pyridine ring with the hydrogen-bonding capabilities of the amide group, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This structural versatility is crucial for a wide range of applications, including:
-
Catalysis: The metal complexes of these ligands can serve as catalysts for various organic transformations.
-
Bioinorganic Chemistry: They are used to model the active sites of metalloenzymes and to develop therapeutic and diagnostic agents.
-
Supramolecular Chemistry: The directional hydrogen bonding of the amide functionality plays a key role in the self-assembly of complex supramolecular architectures.
N-(3-Bromopropyl)-2-pyridinecarboxamide is a particularly useful precursor for the synthesis of multidentate ligands due to the reactive bromopropyl group, which allows for facile N-alkylation reactions with a variety of amine-containing molecules. This enables the systematic construction of ligands with varying denticity and conformational flexibility.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route to multidentate ligands from N-(3-Bromopropyl)-2-pyridinecarboxamide involves the nucleophilic substitution of the bromide by a primary or secondary amine. This reaction forges a new carbon-nitrogen bond, extending the ligand framework.
Figure 1: General reaction scheme for the synthesis of multidentate ligands.
The choice of the amine nucleophile dictates the final structure and denticity of the ligand. For instance, the reaction with a diamine, such as 1,3-diaminopropane, will yield a tetradentate ligand.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the precursor, N-(3-Bromopropyl)-2-pyridinecarboxamide, and a representative tetradentate ligand.
Synthesis of the Precursor: N-(3-Bromopropyl)-2-pyridinecarboxamide
A reliable method for the synthesis of the N-(3-bromopropyl)-2-pyridinecarboxamide precursor is crucial for the subsequent ligand synthesis.
Protocol 1: Synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide
| Step | Procedure | Notes |
| 1 | To a solution of 2-pyridinecarbonyl chloride in a suitable solvent, slowly add 3-bromopropylamine at a controlled temperature. | The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). | The reaction progress can be followed by observing the consumption of the starting materials. |
| 3 | Upon completion, the reaction mixture is worked up by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid formed. | This step is important to remove any unreacted acid chloride and hydrochloride salts. |
| 4 | The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. | This isolates the crude product. |
| 5 | The crude product is purified by column chromatography on silica gel to afford the pure N-(3-Bromopropyl)-2-pyridinecarboxamide. | The choice of eluent for chromatography will depend on the polarity of the product. |
Synthesis of a Tetradentate Ligand: N,N'-Bis(2-picolinoyl)propane-1,3-diamine
This protocol details the synthesis of a tetradentate ligand by reacting N-(3-Bromopropyl)-2-pyridinecarboxamide with 1,3-diaminopropane.
Protocol 2: Synthesis of N,N'-Bis(2-picolinoyl)propane-1,3-diamine
| Step | Procedure | Notes |
| 1 | Dissolve N-(3-Bromopropyl)-2-pyridinecarboxamide (2.0 equivalents) in a polar aprotic solvent such as acetonitrile. | The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. |
| 2 | Add a suitable base, such as potassium carbonate (K₂CO₃) (excess), to the solution. | The base acts as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction. |
| 3 | To this stirred suspension, add 1,3-diaminopropane (1.0 equivalent) dropwise at room temperature.[1] | Slow addition helps to control the reaction exotherm and minimize side reactions. |
| 4 | Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC. | Refluxing provides the necessary energy to drive the reaction to completion. |
| 5 | After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. | The filtrate contains the desired product. |
| 6 | Concentrate the filtrate under reduced pressure to obtain the crude product. | This will yield a solid or an oil. |
| 7 | Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure tetradentate ligand. | The purification method will depend on the physical properties of the ligand. |
Sources
Application Note: Reaction Conditions for Coupling N-(3-Bromopropyl)-2-pyridinecarboxamide with Polyaza Macrocycles
Introduction & Scope
The functionalization of polyaza macrocycles (such as cyclen, cyclam, and pyclen) with pendant coordinating arms is a cornerstone in the development of advanced chelators for radiopharmaceuticals, MRI contrast agents, and luminescent lanthanide probes. The coupling of N-(3-bromopropyl)-2-pyridinecarboxamide to a macrocyclic backbone introduces a highly versatile bidentate picolinamide moiety. This pendant arm provides a hard oxygen/nitrogen donor set that strongly sensitizes lanthanide luminescence (e.g., Eu³⁺, Tb³⁺) and enhances the thermodynamic stability of the resulting transition metal complexes[1].
Because the electrophile contains both a primary alkyl bromide and an amide functional group, the reaction conditions must be carefully tuned to ensure exclusive
Mechanistic Causality & Reaction Design
The coupling proceeds via a bimolecular nucleophilic substitution (
-
Solvent Selection (Acetonitrile): Anhydrous acetonitrile (
) is the optimal solvent for this transformation. As a polar aprotic solvent, it poorly solvates anions, thereby increasing the nucleophilicity of the macrocyclic amines. Crucially, it allows for the easy precipitation of inorganic byproducts (KBr, ), which serves as a visual indicator of reaction progress and simplifies downstream workup[2][3]. -
Base Selection (Potassium Carbonate): Anhydrous
is employed as a heterogeneous, mild base. It is strong enough to neutralize the generated hydrobromic acid (HBr) but weak enough to prevent the unwanted deprotonation of the pyridinecarboxamide nitrogen (which could lead to competitive N-alkylation of the amide). The insolubility of in creates a solid-liquid phase reaction that prevents base-catalyzed degradation of the electrophile[2]. -
Stoichiometric Control (The Mono-alkylation Challenge): Polyaza macrocycles contain multiple identical secondary amines. To prevent over-alkylation (di-, tri-, or tetra-substitution), two strategies are employed[4]:
-
Statistical Control (Unprotected Macrocycle): Using a large molar excess (typically 4:1 to 5:1) of the macrocycle relative to the alkyl bromide ensures that the electrophile encounters unreacted macrocycle rather than a mono-alkylated product.
-
Protecting Group Strategy: Using a pre-protected macrocycle (e.g., DO3A-tBu ester) restricts alkylation to the single remaining free amine, allowing for 1:1 stoichiometry.
-
Experimental Protocols
Protocol A: Mono-alkylation of Unprotected Cyclen (Statistical Method)
This protocol is designed for the direct mono-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen), relying on statistical distribution to prevent over-alkylation.
Materials:
-
Cyclen (4.0 equivalents)
-
N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 equivalent)
-
Anhydrous Potassium Carbonate (
) (2.0 equivalents) -
Anhydrous Acetonitrile (
)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclen (4.0 eq) in anhydrous
to yield a 0.1 M solution. -
Base Addition: Add finely powdered, anhydrous
(2.0 eq) to the stirring solution. Ensure the base is properly milled to increase the reactive surface area. -
Electrophile Addition: Dissolve N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 eq) in a minimal volume of anhydrous
. Add this solution dropwise (over 30-60 minutes) to the cyclen suspension at room temperature. Causality: Dropwise addition is critical to maintain a low local concentration of the electrophile, heavily favoring mono-alkylation over poly-alkylation[4]. -
Reaction: Attach a reflux condenser and heat the mixture to 60 °C under an inert atmosphere (
or Ar) for 18–24 hours. Monitor the reaction via TLC (Basic Alumina, /MeOH 9:1). The formation of a fine white precipitate (KBr) validates that the substitution is occurring. -
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to quantitatively remove unreacted
and precipitated KBr salts. Wash the filter cake thoroughly with cold . -
Concentration & Recovery: Concentrate the filtrate under reduced pressure. The excess unreacted cyclen can be recovered by selective aqueous extraction (partitioning between water and
) or by column chromatography on basic alumina.
Protocol B: Alkylation of Protected Macrocycle (e.g., DO3A-tBu)
For highly valuable or complex macrocycles, pre-protection is preferred to maximize the yield based on the macrocycle.
-
Modifications: Use 1.0 eq of DO3A-tBu, 1.1 eq of N-(3-Bromopropyl)-2-pyridinecarboxamide, and 2.5 eq of
. Heat at 70 °C for 24 hours. The workup remains identical, but purification is typically achieved via silica gel chromatography ( /MeOH gradients) since the product is less polar than unprotected cyclen.
Quantitative Data Summary
Table 1: Comparison of Alkylation Strategies for N-(3-Bromopropyl)-2-pyridinecarboxamide
| Strategy | Macrocycle | Stoichiometry (Mac:ArBr) | Base / Solvent | Temp / Time | Expected Yield |
| Direct Mono-alkylation | Unprotected Cyclen | 4:1 | 60 °C / 24 h | 55 - 65% | |
| Protected Alkylation | DO3A-tBu | 1:1.1 | 70 °C / 24 h | 80 - 90% | |
| Tetra-alkylation | Unprotected Cyclam | 1:4.5 | 80 °C / 48 h | > 85% |
Process Visualizations
Experimental workflow for the N-alkylation of macrocycles in acetonitrile.
Logical decision tree for achieving selective mono-alkylation of polyaza macrocycles.
References
-
Selective mono N-alkylations of cyclen in one step syntheses Source: ResearchGate URL:[Link]
-
Synthesis and Crystal Structure of the Hydrogen Bromide Salt of 1,4,7,10-Tetrakis... Source: SCIRP (Scientific Research Publishing) URL:[Link]
-
Pyclen-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complexation Source: ACS Publications URL:[Link]
Sources
Application Note: Solvent Selection for N-Alkylation Using N-(3-Bromopropyl)-2-pyridinecarboxamide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
N-(3-Bromopropyl)-2-pyridinecarboxamide is a highly versatile, bifunctional electrophile used to install the 2-pyridinecarboxamide pharmacophore into target molecules via N-alkylation. However, its structural duality—possessing both a primary alkyl bromide and nucleophilic nitrogen centers (the pyridine ring and the amide nitrogen)—presents a significant chemoselectivity challenge.
This application note provides an authoritative framework for selecting the optimal solvent and base system to drive the desired intermolecular SN2 N-alkylation while suppressing competing intramolecular cyclization and over-alkylation [1]. By understanding the thermodynamic and kinetic solvation effects, researchers can establish a self-validating protocol that ensures high yields and scalability.
Mechanistic Rationale & Structural Causality
The success of N-alkylation with N-(3-Bromopropyl)-2-pyridinecarboxamide hinges entirely on manipulating the SN2 transition state through solvent polarity.
The Bifunctional Risk
When this reagent is exposed to basic conditions, two competing pathways emerge:
-
Desired Pathway: An external nucleophile (e.g., a secondary amine) attacks the primary bromide.
-
Parasitic Pathway: The pyridine nitrogen (or deprotonated amide nitrogen) attacks the primary bromide intramolecularly, forming a stable, highly polar pyridinium salt or pyrrolidone derivative.
The Role of Polar Aprotic Solvents (PAS)
N-alkylation reactions are generally carried out in polar aprotic solvents (PAS) such as DMF, DMSO, or Acetonitrile (MeCN). These solvents effectively solvate the alkali metal cations (e.g., K⁺, Cs⁺) of the inorganic base while leaving the nucleophilic amine or anion completely unsolvated and highly reactive[2][3]. Furthermore, the nature of the solvent heavily influences the solvation of the base's counterions, directly impacting the reaction rate and the basicity of the medium[4].
If a highly polar solvent (like DMSO) is used without a sufficiently high concentration of the target nucleophile, the intramolecular cyclization pathway is artificially accelerated. Therefore, solvent selection must be paired with kinetic drivers—such as the addition of Potassium Iodide (KI) to trigger an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide to outcompete cyclization.
Mechanistic divergence in the N-alkylation of N-(3-Bromopropyl)-2-pyridinecarboxamide.
Solvent Profiling & Quantitative Data
Selecting the correct solvent requires balancing the nucleophilicity of your target amine against the risk of side reactions. While traditional solvents like DMF are standard, emerging green alternatives like Cyrene™ and MeSesamol offer comparable dipole moments and SN2 acceleration with vastly improved safety profiles[2][3].
Table 1: Solvent Selection Matrix for N-Alkylation
| Solvent | Polarity Index (P') | Boiling Point (°C) | SN2 Rate Acceleration | Risk of Intramolecular Cyclization | Recommended Base |
| Acetonitrile (MeCN) | 5.8 | 82 | Moderate | Low | K₂CO₃ |
| DMF | 6.4 | 153 | High | Moderate | Cs₂CO₃ / K₂CO₃ |
| DMSO | 7.2 | 189 | Very High | High | Cs₂CO₃ |
| Cyrene™ (Green) | 6.1 | 227 | High | Moderate | K₂CO₃ |
| Ethanol (Protic) | 5.2 | 78 | Low | Very Low | DIPEA |
Note: While organic bases like triethylamine can sometimes serve dual roles as both acid scavenger and solvent[5], they risk acting as competing nucleophiles in this specific system, leading to unwanted quaternary ammonium salts[1]. Inorganic carbonates are strictly recommended.
Decision matrix for solvent and base selection based on nucleophile strength.
Self-Validating Experimental Protocol
The following protocol utilizes a self-validating framework. Every step includes a physical or analytical cue (In-Process Control, IPC) to confirm the mechanistic pathway is proceeding as intended.
Model Reaction: Alkylation of a secondary aliphatic amine (e.g., N-methylpiperazine) using N-(3-Bromopropyl)-2-pyridinecarboxamide.
Step 1: Preparation & Reagent Charging
Causality: Water acts as a competing nucleophile and hydrogen-bonds with the amine, drastically reducing its nucleophilicity[4]. Absolute anhydrous conditions are mandatory.
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.
-
Charge the flask with the target secondary amine (1.2 equivalents). Using a slight excess ensures pseudo-first-order kinetics, outcompeting intramolecular cyclization.
-
Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M relative to the electrophile.
-
Add finely milled, anhydrous K₂CO₃ (2.5 equivalents).
Step 2: Electrophile Addition & Finkelstein Activation
-
Add N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 equivalent, limiting reagent) in a single portion.
-
Crucial Step: Add Potassium Iodide (KI) (0.1 equivalents).
-
Self-Validation Cue: The solution will slightly darken/yellow as the KI dissolves and the transient alkyl iodide forms. This visual change confirms the Finkelstein catalytic cycle is active.
-
-
Heat the reaction mixture to 65°C under vigorous stirring.
Step 3: In-Process Control (IPC) & Reaction Monitoring
-
At
hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.-
Validation Check A (Success): Disappearance of the electrophile mass
and appearance of the target product mass. -
Validation Check B (Failure): If a highly polar, baseline-eluting peak appears with a mass of
, intramolecular cyclization to the pyridinium salt has occurred. -
Corrective Action: If Check B occurs, the solvent is too polar relative to the nucleophile's strength. Abort, and re-run using a less polar solvent mixture (e.g., MeCN/THF) or increase the amine concentration.
-
Step 4: Quench and Workup
-
Once LC-MS confirms >95% conversion, cool the mixture to room temperature.
-
Quench the reaction by adding distilled water (equal volume to MeCN) to dissolve the inorganic salts.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Causality: The target compound (a tertiary amine) will partition into the organic layer, while any formed intramolecular pyridinium salts will remain trapped in the aqueous layer, providing an immediate purification effect.
-
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
-
Title: Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials | Source: MDPI | URL: 2[2]
-
Title: MeSesamol, a bio-based and versatile polar aprotic solvent for organic synthesis and depolymerization | Source: MTAK | URL: 3[3]
-
Title: Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines | Source: AIP Publishing | URL: 4[4]
-
Title: Alkylation of Amines (Sucks!) | Source: Master Organic Chemistry | URL: 1[1]
-
Title: A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione | Source: Arkat-USA | URL: 5[5]
Sources
Applications of N-(3-Bromopropyl)-2-pyridinecarboxamide in medicinal chemistry
Application Note: N-(3-Bromopropyl)-2-pyridinecarboxamide as a Modular Building Block in Metalloenzyme Inhibitor Design
Introduction & Structural Rationale
In modern medicinal chemistry, the rapid assembly of targeted libraries relies on bifunctional building blocks that seamlessly bridge target-binding pharmacophores with modular linker chemistries. N-(3-Bromopropyl)-2-pyridinecarboxamide (CAS: 717138-98-2) represents a highly privileged scaffold in this domain, particularly for the development of epigenetic modulators and metalloenzyme inhibitors.
The structural utility of this molecule is strictly bipartite:
-
The Picolinamide Warhead (Zinc-Binding Group): Pyridine-2-carboxamide (picolinamide) is a well-established metal-binding isostere[1]. In the context of Histone Deacetylase (HDAC) inhibitors, picolinamides provide robust bidentate chelation to the catalytic Zn²⁺ ion via the pyridine nitrogen and the amide carbonyl. Unlike traditional hydroxamic acids (e.g., SAHA/Vorinostat) which suffer from poor pharmacokinetic profiles and broad pan-HDAC activity, picolinamide derivatives—inspired by natural products like psammaplin A—exhibit superior ligand efficiency and pronounced Class I HDAC selectivity[2][3][4].
-
The Bromopropyl Linker (Reactive Electrophile): The three-carbon alkyl chain is the optimal length to traverse the narrow, hydrophobic active-site channel of HDACs[4]. The terminal bromide serves as an excellent leaving group for S_N2 displacement, enabling late-stage diversification with various secondary amines or phenols to form the "surface recognition cap" of the inhibitor[5].
Mechanistic Pathway: Epigenetic Modulation via Zinc Chelation
To understand the application of this building block, one must examine the causality of its biological target. When an S_N2-conjugated picolinamide derivative enters the nucleus, the surface cap interacts with the rim of the HDAC active site, while the picolinamide warhead penetrates the catalytic pocket to chelate the zinc ion. This blockade prevents the deacetylation of lysine residues on histone tails, shifting the chromatin structure from a condensed (heterochromatin) to an open (euchromatin) state, thereby reactivating silenced tumor suppressor genes.
Figure 1: Mechanistic pathway of picolinamide-based HDAC inhibitors driving epigenetic modulation.
Synthetic Workflow: Late-Stage S_N2 Diversification
The primary synthetic application of N-(3-Bromopropyl)-2-pyridinecarboxamide is its conjugation to complex amine scaffolds. Direct alkylation of bulky secondary amines with alkyl bromides can be sluggish and prone to competing E2 elimination (yielding an unwanted allyl-picolinamide byproduct). To circumvent this, the protocol below utilizes an in situ Finkelstein reaction.
By adding catalytic Potassium Iodide (KI), the alkyl bromide is transiently converted into an alkyl iodide. Iodide is a superior leaving group, which drastically lowers the activation energy for the subsequent S_N2 displacement by the sterically hindered amine cap.
Figure 2: Late-stage SN2 diversification workflow utilizing in situ Finkelstein catalysis.
Data Presentation: Optimization of Conjugation Conditions
The choice of base and solvent is critical. A mild, insoluble inorganic base like K₂CO₃ in a polar aprotic solvent (Acetonitrile) acts as a heterogeneous proton scavenger, keeping the bulk solution basicity low enough to prevent E2 elimination while accelerating the S_N2 pathway.
Table 1: Optimization of N-Alkylation Conditions for Picolinamide Conjugation
| Entry | Solvent | Base | Additive | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | DMF | DIPEA (2.0 eq) | None | 80 | 45 | High basicity of DIPEA promoted E2 elimination byproduct. |
| 2 | MeCN | K₂CO₃ (3.0 eq) | None | 80 | 62 | Sluggish S_N2 reaction; high recovery of unreacted bromide. |
| 3 | THF | Cs₂CO₃ (3.0 eq) | KI (0.1 eq) | 65 | 74 | Clean reaction, but incomplete conversion due to lower boiling point. |
| 4 | MeCN | K₂CO₃ (3.0 eq) | KI (0.1 eq) | 80 | 91 | Optimal Finkelstein acceleration; minimal elimination. |
Experimental Protocols
Protocol A: Finkelstein-Assisted S_N2 Conjugation
This protocol is designed to be self-validating, utilizing standard analytical techniques to confirm reaction progression.
Materials:
-
N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 eq, limiting reagent)
-
Target Secondary Amine (e.g., substituted piperazine) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 mmol) and the target secondary amine (1.2 mmol).
-
Solvent & Base Addition: Suspend the reagents in anhydrous MeCN (10 mL). Add finely powdered K₂CO₃ (3.0 mmol) and KI (0.1 mmol). Causality Note: Powdering the K₂CO₃ increases the surface area for heterogeneous proton scavenging, preventing localized pH spikes.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere. Stir vigorously for 12–16 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The disappearance of the bromide starting material and the emergence of a higher-polarity product mass confirms S_N2 completion.
-
Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with EtOAc. Causality Note: Water dissolves the inorganic salts (KBr, KI, K₂CO₃), while the organic layer selectively extracts the tertiary amine product.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM with 0.1% Et₃N to prevent amine streaking) to yield the pure picolinamide-conjugated inhibitor.
Protocol B: Validation via Fluorogenic HDAC Assay
To validate the synthesized picolinamide derivative as a functional ZBG:
-
Incubate the purified compound (at varying nanomolar concentrations) with recombinant HDAC1 enzyme and a fluorogenic acetylated-lysine substrate (e.g., Fluor de Lys) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37 °C.
-
Add the developer solution to cleave the deacetylated fluorophore.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the IC₅₀ to quantify the zinc-chelating efficacy of the picolinamide warhead.
References
-
Highly ligand efficient and selective N-2-(Thioethyl)picolinamide histone deacetylase inhibitors inspired by the natural product psammaplin A. PubMed (NIH). Available at:[Link]
-
Natural Products Impacting DNA Methyltransferases and Histone Deacetylases. Frontiers in Pharmacology. Available at:[Link]
-
An overview of naturally occurring histone deacetylase inhibitors. SciSpace. Available at:[Link]
-
Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. PMC (NIH). Available at:[Link]
- EP3632426A1 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.Google Patents.
Sources
- 1. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly ligand efficient and selective N-2-(Thioethyl)picolinamide histone deacetylase inhibitors inspired by the natural product psammaplin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products Impacting DNA Methyltransferases and Histone Deacetylases [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. EP3632426A1 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
Application Notes and Protocols: The Coordination Chemistry of N-(3-Bromopropyl)-2-pyridinecarboxamide
Abstract: This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of the versatile ligand, N-(3-Bromopropyl)-2-pyridinecarboxamide. This bifunctional molecule, featuring a classic picolinamide chelation site and a reactive bromopropyl arm, serves as a powerful building block for constructing novel metal complexes. These complexes are of significant interest to researchers in catalysis, drug discovery, and materials science. This document offers detailed, field-proven protocols for the ligand synthesis, its complexation with transition metals, and its subsequent post-coordination modification, transforming the inert ligand into a dynamic component for advanced molecular architectures.
Introduction: A Ligand of Strategic Design
The picolinamide (pyridine-2-carboxamide) scaffold is a privileged bidentate chelating agent in coordination chemistry, known for its ability to form stable five-membered chelate rings with a wide array of metal ions through its pyridyl nitrogen and amide oxygen atoms.[1][2] The strategic incorporation of a reactive N-alkyl halide substituent, as seen in N-(3-Bromopropyl)-2-pyridinecarboxamide, elevates its utility from a simple spectator ligand to a versatile and dynamic building block.
The key features of this ligand are twofold:
-
The Chelating Core: The pyridine-amide unit provides a robust and predictable coordination environment, ensuring stable complex formation.
-
The Reactive Arm: The terminal bromopropyl group acts as a latent functional handle. Once the ligand is coordinated to a metal center, this group can undergo a variety of subsequent chemical transformations, such as nucleophilic substitution. This allows for the "post-metalation modification" of the complex, enabling the construction of intricate supramolecular assemblies, dimeric or polymeric structures, or the tethering of the complex to surfaces or other molecules.[3]
This guide provides researchers with the fundamental protocols required to synthesize, characterize, and exploit the unique chemical properties of N-(3-Bromopropyl)-2-pyridinecarboxamide and its derivatives.
Part A: Ligand Synthesis & Characterization
The synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide is most reliably achieved via the coupling of an activated picolinic acid derivative with 3-bromopropylamine. The following protocol is based on established amide bond formation methodologies.[4]
Protocol 1: Synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide
This protocol details the conversion of picolinic acid to its acyl chloride, followed by reaction with 3-bromopropylamine hydrobromide in the presence of a base.
Causality Behind Experimental Choices:
-
Activation: Picolinic acid itself is not reactive enough to form an amide bond directly. Thionyl chloride (SOCl₂) is an effective and common reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction produces gaseous HCl and SO₂ as byproducts, which are easily removed.
-
Base: 3-bromopropylamine is often supplied as its hydrobromide salt to improve stability. Triethylamine (TEA), a non-nucleophilic organic base, is used in excess to both neutralize the HBr salt and to scavenge the HCl generated during the amide formation step, driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants, and has a low boiling point for easy removal.
-
Temperature Control: The addition of the amine solution is performed at 0 °C to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, minimizing potential side reactions.
Caption: Workflow for the synthesis of the target ligand.
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
3-Bromopropylamine hydrobromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add picolinic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride as an oil or solid. Proceed immediately to the next step.
-
-
Amide Coupling:
-
In a separate flask, suspend 3-bromopropylamine hydrobromide (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the suspension and stir for 15 minutes.
-
Dissolve the crude picolinoyl chloride from the previous step in anhydrous DCM.
-
Add the picolinoyl chloride solution dropwise to the amine slurry at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexane to afford N-(3-Bromopropyl)-2-pyridinecarboxamide as a solid or oil.
-
Characterization of the Ligand
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques. The following table summarizes the expected data based on the structure and data from similar picolinamide derivatives.
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: 4 aromatic protons in the range of δ 7.5-8.6 ppm. Amide Proton: A broad singlet or triplet around δ 8.0-9.0 ppm (N-H). Alkyl Protons: Three distinct multiplets for the propyl chain: -CH₂-NH- (δ ~3.6 ppm, quartet), -CH₂-Br (δ ~3.5 ppm, triplet), and -CH₂-CH₂-CH₂- (δ ~2.2 ppm, quintet). |
| ¹³C NMR | Pyridine Carbons: 5 aromatic carbons, with the carbon attached to the amide being the most deshielded. Carbonyl Carbon: A peak around δ 164-166 ppm. Alkyl Carbons: Three peaks corresponding to the propyl chain carbons. |
| FT-IR (cm⁻¹) | N-H stretch: A sharp peak around 3300-3400 cm⁻¹. C=O stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. N-H bend (Amide II): A peak around 1520-1540 cm⁻¹. Pyridine ring stretches: Peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to C₉H₁₁BrN₂O + H⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible. |
Part B: Coordination Chemistry & Complex Synthesis
N-(3-Bromopropyl)-2-pyridinecarboxamide typically acts as a neutral bidentate (N,O) ligand, coordinating to a metal center to form a stable five-membered chelate ring. The terminal bromo-group generally remains pendant and non-coordinating in initial complex formation.
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol provides a general method for synthesizing a transition metal complex, for example, with Nickel(II) chloride hexahydrate. This can be adapted for other metal salts like those of Cu(II), Pd(II), Zn(II), or Co(II).
Causality Behind Experimental Choices:
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often used to form complexes of the type [M(L)₂Cl₂], where the metal achieves a common octahedral geometry with two bidentate ligands and two chloride ions.
-
Solvent: Methanol or ethanol are good choices as they dissolve both the ligand and many common metal salts.
-
Reaction Conditions: Gentle refluxing can help overcome any kinetic barriers to complexation, ensuring the reaction goes to completion. The formation of a precipitate is a strong indication that the neutral, less soluble complex has formed.
-
N-(3-Bromopropyl)-2-pyridinecarboxamide (Ligand, L)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂, PdCl₂)
-
Methanol or Ethanol
-
Diethyl ether (for washing)
-
Dissolution: In a round-bottom flask, dissolve the ligand (2.0 eq) in a suitable solvent like methanol.
-
Metal Salt Addition: In a separate vial, dissolve the metal salt (1.0 eq) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reaction: Stir the resulting mixture. A color change and/or the formation of a precipitate often occurs. The reaction can be gently refluxed for 1-2 hours to ensure completion.
-
Isolation: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials and to dry the product.
-
Drying: Dry the complex under vacuum.
Part C: Advanced Applications - Post-Coordination Modification
The true synthetic power of this ligand is realized in its capacity for post-coordination modification. The pendant bromopropyl arm, once part of a stable metal complex, can be functionalized without disturbing the metal-ligand core. This allows for the creation of more complex molecular systems. A common application is the reaction with a nucleophile to form a new covalent bond.
Protocol 3: Post-Coordination Nucleophilic Substitution (Example)
This protocol describes a representative reaction where a pre-formed complex, such as [Ni(L)₂Cl₂], is reacted with a nucleophile like pyridine to form a new, quaternized ligand. This effectively transforms the neutral pendant arm into a cationic one and links a new functional group to the complex.
Causality Behind Experimental Choices:
-
Reaction Type: The reaction is a standard Sₙ2 nucleophilic substitution, where the pyridine nitrogen attacks the carbon bearing the bromine, displacing the bromide ion.
-
Solvent: Acetonitrile is a good polar aprotic solvent for this type of reaction, as it can dissolve the metal complex and does not interfere with the nucleophilic substitution.
-
Temperature: Heating the reaction is often necessary to provide sufficient activation energy for the C-Br bond cleavage.
Caption: General workflow for post-coordination modification.
-
Setup: Suspend the parent metal complex (e.g., [Ni(L)₂Cl₂], 1.0 eq) in acetonitrile in a round-bottom flask.
-
Nucleophile Addition: Add an excess of the nucleophile (e.g., pyridine, >2.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC (if applicable) or by observing the dissolution of the starting material and formation of a new precipitate.
-
Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Purification: Collect the product by vacuum filtration. Wash thoroughly with a solvent in which the starting nucleophile is soluble but the product is not (e.g., diethyl ether or DCM) to remove any unreacted nucleophile.
-
Drying: Dry the modified complex under vacuum.
Part D: Characterization of Metal Complexes
Characterization of the newly formed metal complexes is critical to confirm their structure and coordination environment.
| Technique | Expected Observations & Insights |
| FT-IR (cm⁻¹) | A shift in the C=O (Amide I) stretching frequency is a key indicator of coordination. Upon coordination of the amide oxygen to the metal, the C=O bond order decreases, resulting in a shift to a lower wavenumber (typically 15-30 cm⁻¹) compared to the free ligand. |
| UV-Vis Spectroscopy | For complexes with d-block metals like Ni(II) or Cu(II), characteristic d-d electronic transitions will be observed in the visible region, providing information about the coordination geometry (e.g., octahedral, square planar). |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the complex (e.g., the ligand-to-metal ratio). |
| X-Ray Crystallography | Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination mode of the ligand around the metal center. It will confirm the bidentate (N,O) chelation and the non-coordinating nature of the bromopropyl arm. |
| Magnetic Susceptibility | For paramagnetic metal centers (e.g., high-spin Ni(II), Cu(II)), this measurement determines the number of unpaired electrons, which helps to confirm the oxidation state and spin state of the metal ion. |
References
- BenchChem (2025).Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as a Ligand in Coordination Chemistry.
-
Das, D. et al. (2017). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Journal of Coordination Chemistry. Available at: [Link]
-
Gao, J. et al. (2020). Two Picolinamide-Based Zn(II) Coordination Polymers: Syntheses, Structures, and Catalytic Activities. Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]
-
Li, X. et al. (2012). The coordination of lanthanide ions with picolinamide. The influence of different anions. CrystEngComm. Available at: [Link]
- Lock, C. J. L. & Lantos, P. (1966).Process for the production of new picolinic acid derivatives. Google Patents (US3228950A).
-
Busch, D. H. et al. (1964). Reactions of Coordinated Ligands. VIII. The Reactions of Alkyl Halides with Mercapto Groups in Transition Metal Complexes of Mercaptoamines. Journal of the American Chemical Society. Available at: [Link]
-
Greaves, M. E. et al. (2021). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible. Organometallics. Available at: [Link]
-
Chen, B. et al. (2014). Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. Comptes Rendus Chimie. Available at: [Link]
-
Herber, C. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. N-(3-aminopropyl)pyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
El-Gamel, N. E. A. et al. (2011). Mixed Ligand cobalt(II) Picolinate Complexes: Synthesis, Characterization, DNA Binding and Photocleavage. Dalton Transactions. Available at: [Link]
-
Broadhurst, C. L. et al. (1997). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. Journal of Inorganic Biochemistry. Available at: [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Sarkar, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
-
Maulide, N. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Available at: [Link]
-
LookChem. 3-Bromo-2-pyridinecarboxaldehyde. Available at: [Link]
-
Dabney, B. J. et al. (2012). Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes. Polyhedron. Available at: [Link]
-
Jones, C. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields when synthesizing N-(3-Bromopropyl)-2-pyridinecarboxamide
Welcome to the technical support center for the synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bifunctional building block. We provide in-depth, field-tested insights and troubleshooting strategies to help you optimize reaction yields and purity.
Overview of Synthetic Strategies
The synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide can be approached via two primary pathways. The choice of route often depends on starting material availability, scale, and the specific challenges encountered in the laboratory.
-
Route A: Amide Coupling. This is a convergent approach where 2-pyridinecarboxylic acid (picolinic acid) is coupled with 3-bromopropylamine. This is often the more reliable and higher-yielding method.
-
Route B: N-Alkylation. This is a linear approach starting with 2-pyridinecarboxamide (picolinamide), which is then N-alkylated using 1,3-dibromopropane. This route can be more challenging due to the low nucleophilicity of the amide nitrogen and the potential for side reactions.
The following diagram illustrates the two primary synthetic pathways.
Purification methods for N-(3-Bromopropyl)-2-pyridinecarboxamide: Column vs Recrystallization
Welcome to the Technical Support Center. As researchers and drug development professionals, purifying bifunctional molecules like N-(3-Bromopropyl)-2-pyridinecarboxamide presents unique challenges. This compound contains both nucleophilic moieties (the pyridine nitrogen and the amide group) and a highly reactive electrophile (the primary alkyl bromide).
This guide synthesizes field-proven insights to help you choose between Column Chromatography and Recrystallization , troubleshoot common degradation issues, and optimize your workflows.
Mechanistic Insight: The Core Purification Challenge
The primary difficulty in purifying N-(3-Bromopropyl)-2-pyridinecarboxamide is its inherent instability under thermal or basic conditions. The molecule is prone to two major degradation pathways during purification:
-
Intramolecular Cyclization: When subjected to thermal stress (e.g., boiling solvents during recrystallization), the nucleophilic amide oxygen/nitrogen can attack the electrophilic carbon bearing the bromide, forming a cyclic byproduct (such as a dihydro-1,3-oxazine derivative).
-
Intermolecular Quaternization: When exposed to basic mobile phase modifiers (e.g., Triethylamine) during chromatography, the alkyl bromide undergoes a rapid SN2 reaction, forming an unwanted quaternary ammonium salt[1].
Fig 1: Common degradation pathways of N-(3-Bromopropyl)-2-pyridinecarboxamide during purification.
Workflow Decision Matrix
Choosing the right purification method depends heavily on the scale of your reaction and the nature of the impurities. Silica gel column chromatography effectively separates impurities with different polarities[2], while recrystallization is the most effective method for obtaining highly pure products at larger scales[2].
Fig 2: Decision matrix for selecting the optimal purification method based on scale and purity.
Troubleshooting Guide: Flash Column Chromatography
While normal-phase chromatography is standard, the slightly acidic nature of silica combined with the reactivity of the bromopropyl group requires a highly controlled protocol.
Step-by-Step Methodology
-
Column Preparation: Slurry pack a flash column using neutral silica gel (30:1 to 50:1 silica-to-crude ratio) in Hexanes. Do not let the column run dry[2].
-
Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Apply evenly to the top of the column bed.
-
Elution (Critical Step): Elute using a gradient of Ethyl Acetate (EtOAc) in Hexanes (typically 20% to 60%). Do not use Triethylamine (TEA) . Although TEA is commonly used to prevent pyridine streaking, it will act as a nucleophile and quaternize your alkyl bromide[1].
-
Concentration: Combine pure fractions based on TLC analysis. Evaporate the solvent under reduced pressure.
-
Validation Check: Keep the rotary evaporator water bath below 30 °C . If the bath is too hot, the concentrated product will undergo thermal cyclization, turning a pure fraction into a complex mixture.
-
Troubleshooting Guide: Low-Temperature Recrystallization
Recrystallization relies on principles of structure, polarity, and solubility[3]. Because the solubility of a compound in any solvent increases markedly with temperature, the goal is to find a solvent system that works at the lowest possible temperature to avoid degrading the alkyl bromide.
Step-by-Step Methodology
-
Solvent Selection: Use a binary solvent system of Ethyl Acetate (EtOAc) and Hexanes. The compound is moderately polar, making it soluble in warm EtOAc but insoluble in non-polar Hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of warm EtOAc (maximum 45–50 °C). Swirl until just dissolved. Do not boil.
-
Cooling: Remove from the heat source and allow the solution to cool slowly to room temperature. The slower the cooling process, the purer the crystals[3].
-
Validation Check: Monitor for "oiling out" (where the product separates as a cloudy liquid rather than crystals)[4]. If cloudiness appears without crystal formation, immediately reheat gently until clear, add 5% more EtOAc, and cool again.
-
-
Filtration: Once crystals have formed at room temperature, place the flask in an ice bath for 15 minutes. Collect the crystals via vacuum filtration and wash with ice-cold hexanes[3].
Comparative Data: Method Selection Matrix
| Parameter | Flash Column Chromatography | Low-Temperature Recrystallization |
| Ideal Scale | < 5 grams | > 5 grams |
| Purity Achieved | High (Excellent for removing structurally similar byproducts) | Very High (Ideal for final polishing of pre-purified material) |
| Time Required | 2 - 4 hours | 12 - 24 hours (Including slow cooling and drying) |
| Thermal Risk | Low (Assuming concentration bath is kept < 30 °C) | Moderate (Requires careful heating during dissolution) |
| Solvent Consumption | High | Low |
| Key Limitation | Potential for on-column degradation or streaking | Highly susceptible to "oiling out" if cooled too rapidly |
Frequently Asked Questions (FAQs)
Q1: Why does my product degrade into a sticky baseline spot on TLC during column purification? A1: This is typically caused by either the acidity of the silica gel or thermal degradation during solvent evaporation. Ensure you are using flash chromatography (rapid elution) rather than a slow gravity column, and never exceed 30 °C on your rotary evaporator water bath.
Q2: My recrystallization yielded a sticky oil instead of crystals. How do I fix this? A2: This phenomenon is known as "oiling out," which occurs when the product separates as a liquid before it freezes, trapping impurities within the oil[4]. To resolve this, redissolve the oil in your solvent system, add a slightly higher proportion of the non-polar solvent (Hexanes), and cool the mixture much more slowly. You can also induce crystallization by scratching the inside of the flask with a glass rod or introducing a seed crystal[4].
Q3: Can I use Methanol or Ethanol as a recrystallization solvent? A3: It is highly discouraged. While alcohols are common recrystallization solvents, heating a primary alkyl bromide in a nucleophilic solvent like methanol can lead to solvolysis (yielding an unwanted methyl ether byproduct). Stick to non-nucleophilic solvent systems like EtOAc/Hexanes.
Q4: Should I perform an acid-base extraction before chromatography? A4: Yes, if your impurities are strictly acidic or basic, an acid-base extraction during the workup can effectively remove them before you even load the column[2]. However, be cautious with basic washes (like NaOH); prolonged exposure to high pH will accelerate the intramolecular cyclization of your compound. Use a mild base like saturated NaHCO₃ and separate the layers quickly.
References
-
[3] Scribd. "Recrystallization Techniques for Purification." Available at: [Link]
-
[4] University of Wisconsin. "Recrystallization." Available at:[Link]
-
University of Calgary. "RECRYSTALLISATION." Available at: [Link]
-
[1] Column-Chromatography. "Purification Of Quaternary Ammonium Pyridinium Compounds." Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion in N-(3-Bromopropyl)-2-pyridinecarboxamide Alkylations
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the alkylation of target nucleophiles (amines, thiols, alcohols) using N-(3-Bromopropyl)-2-pyridinecarboxamide . While this bifunctional reagent is highly valuable for installing the 2-pyridinecarboxamide pharmacophore in drug development, users often report stalled reactions, low yields (<10%), and the mysterious disappearance of the starting material.
This guide provides a mechanistic breakdown of the competing side reactions—specifically autocyclization and hydrolysis—and delivers field-proven, self-validating protocols to drive your conversion rates to completion.
Diagnostic Data Summary
Before adjusting your protocol, identify the root cause of your low conversion by matching your LC-MS/TLC observations with this diagnostic table.
| Observation (LC-MS / TLC) | Kinetic / Chemical Root Cause | Primary Corrective Action |
| SM disappears rapidly; Target mass absent; New peak at [SM - HBr]+ | Autocyclo-O-alkylation : Amide oxygen attacks the bromopropyl group, forming a 1,3-oxazine ring. | Increase target nucleophile concentration; Add NaI (Finkelstein catalyst). |
| SM disappears slowly; Major peak at[SM - 79 + 17]+ (i.e., +18 Da vs SM) | Hydrolysis : Trace water and strong base convert the alkyl bromide into a primary alcohol. | Switch to strictly anhydrous solvents (DMF/MeCN) and non-nucleophilic bases. |
| SM remains unreacted after 24h; Target mass absent | Poor Nucleophilicity / Weak Base : The target amine/thiol is not sufficiently deprotonated or is sterically hindered. | Elevate temperature to 80 °C; Use a stronger base (e.g., NaH or LiHMDS) if substrate permits. |
| Target mass present, but significant di-alkylated byproduct observed | Over-alkylation : The product secondary amine is more nucleophilic than the primary amine starting material. | Use a large excess of the target amine (3-5 eq) or employ a slow-addition syringe pump protocol. |
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My LC-MS shows rapid consumption of N-(3-Bromopropyl)-2-pyridinecarboxamide, but the yield of my target alkylated amine is negligible. Where is my mass going? Answer: Your reagent is likely consuming itself via nucleophilic autocyclo-O-alkylation [1]. The amide carbonyl oxygen is sufficiently nucleophilic to attack the electrophilic carbon of the 3-bromopropyl chain. This intramolecular S_N2 reaction forms a highly stable 5,6-dihydro-4H-1,3-oxazine hydrobromide salt. Causality: Intramolecular reactions are entropically favored over intermolecular reactions. In dilute solutions or non-polar solvents (like DCM or Chloroform), the effective molarity of the intramolecular electrophile is extremely high, completely outcompeting your target amine for the reaction site.
Q2: How can I manipulate the kinetics to suppress this autocyclization and favor my desired intermolecular alkylation?
Answer: To outcompete the intramolecular cyclization, you must maximize the rate of the intermolecular reaction (
-
Maximize Nucleophile Concentration: Do not run this reaction at a standard 0.1 M. Dissolve your target amine at the highest possible concentration (1.0 M to 2.0 M), or run it neat if the amine is a liquid.
-
In Situ Halogen Exchange (Finkelstein Reaction): Add 0.2 to 1.0 equivalents of anhydrous Sodium Iodide (NaI)[2]. Iodide is a superior leaving group. It rapidly converts the alkyl bromide into an alkyl iodide in situ, drastically increasing
and allowing the intermolecular attack to occur before the molecule has time to autocyclize.
Q3: I am seeing a lot of hydrolysis (conversion of the bromide to an alcohol). What base and solvent system should I use? Answer: Alkyl bromides are highly susceptible to hydrolysis in the presence of hydroxide ions or trace moisture. Causality: Using bases like NaOH, KOH, or even hygroscopic K₂CO₃ in non-anhydrous solvents introduces water, which acts as a competing nucleophile. Solution: Switch to strictly anhydrous DMF or NMP. Use finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) [3]. The "cesium effect" enhances the solubility and reactivity of the nucleophile due to the large, highly polarizable cesium cation, which creates a loosely bound, highly reactive anion pair without introducing aqueous side reactions.
Optimized Experimental Protocol: Syringe-Pump Alkylation
This self-validating protocol utilizes concentration gradients and Finkelstein catalysis to guarantee high conversion while suppressing side reactions.
Step-by-Step Methodology:
-
Preparation of the Nucleophile Bath: In an oven-dried flask under N₂ atmosphere, dissolve the target amine (2.0 - 3.0 eq) in a minimal volume of anhydrous DMF (to achieve >1.0 M concentration).
-
Base & Catalyst Addition: Add finely powdered anhydrous Cs₂CO₃ (2.0 eq) and anhydrous NaI (0.5 eq). Stir the suspension at 60 °C for 15 minutes to pre-activate the nucleophile.
-
Electrophile Preparation: Dissolve N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 eq) in anhydrous DMF (0.5 M).
-
Slow Addition (Critical Step): Using a syringe pump, add the electrophile solution dropwise to the nucleophile bath over 2 to 4 hours. Logic: This keeps the steady-state concentration of the electrophile extremely low, preventing electrophile dimerization while ensuring it enters an environment where the target nucleophile is in massive kinetic excess.
-
Thermal Activation: Once addition is complete, maintain the reaction at 60 °C for an additional 2 hours.
-
Monitoring & Workup: Monitor via LC-MS. Once the intermediate alkyl iodide is consumed, quench with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Mechanistic and Workflow Visualizations
Competing kinetic pathways of N-(3-Bromopropyl)-2-pyridinecarboxamide during alkylation.
Optimized syringe-pump workflow to maximize intermolecular alkylation conversion.
References
-
Synthesis and Isolation of 5,6-Dihydro-4H-1,3-Oxazine Hydrobromides by Autocyclization of N-(3-Bromopropyl)amides. The Journal of Organic Chemistry. URL: [Link]
-
How to do alkylation of NHBoc amines using alkyl bromide? ResearchGate. URL: [Link]
Sources
Optimizing temperature and reflux time for N-(3-Bromopropyl)-2-pyridinecarboxamide reactions
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide. Here, we address common challenges, offer troubleshooting strategies, and present optimized protocols grounded in established chemical principles. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Overview of Synthetic Strategies
The synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide can be approached via two primary, reliable routes. The choice between them often depends on the availability of starting materials, scalability, and the desired purity profile.
-
Route A: Amide Coupling. This is a convergent approach where picolinic acid (or its activated form) is coupled with 3-bromopropylamine. This method is often favored for its high selectivity and predictable outcomes.
-
Route B: N-Alkylation. This route involves the direct alkylation of 2-pyridinecarboxamide with a 1,3-dihalopropane, typically 1,3-dibromopropane. While seemingly more direct, this pathway requires careful control to prevent side reactions, most notably the formation of di-alkylated byproducts.
The following workflow diagram illustrates these two synthetic pathways.
Removing unreacted starting materials from N-(3-Bromopropyl)-2-pyridinecarboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate N-(3-Bromopropyl)-2-pyridinecarboxamide after standard amide coupling reactions. The purification challenge is rooted in the unique physicochemical properties of the starting materials—picolinic acid and 3-bromopropylamine—and the dual reactivity of the final product.
This guide bypasses generic advice to provide field-proven, self-validating protocols. By understanding the mechanistic causality behind these techniques, you can ensure high-yield, high-purity isolation without relying on degradation-prone chromatography.
The Physicochemical Challenge: Why are the Starting Materials Hard to Remove?
To design a self-validating purification system, we must first understand the quantitative and mechanistic properties of the reaction components. Picolinic acid is amphoteric and prone to chelation, while 3-bromopropylamine is a highly polar primary amine. The target product contains both a basic pyridine nitrogen and an electrophilic alkyl bromide, making it sensitive to harsh conditions.
Quantitative Data: Physicochemical Properties
| Compound | Role | pKa | LogP (est.) | Key Reactivity / Purification Challenge |
| Picolinic Acid | Starting Material 1 | 1.0 (COOH), 5.2 (Py) | 0.4 | Zwitterionic; highly water-soluble at both low and high pH. |
| 3-Bromopropylamine | Starting Material 2 | ~10.5 (NH₂) | 0.2 | Highly polar; remains protonated at neutral pH. |
| Target Amide | Product | ~5.2 (Py) | 1.5 | Dual functionality (basic pyridine, electrophilic bromide). |
Troubleshooting FAQs
Q1: I am losing my product in the aqueous wash. What went wrong? A1: You likely used an acidic wash (e.g., 1M HCl) to remove the unreacted 3-bromopropylamine. However, the pyridine ring on your product has a pKa of ~5.2. At pH < 5, the pyridine nitrogen protonates, converting your product into a highly water-soluble pyridinium salt. To fix this, you must use a buffered wash at pH ~8.3 (Saturated NaHCO₃). At this pH, the product is neutral and organic-soluble, while the unreacted primary amine (pKa ~10.5) remains protonated and partitions into the aqueous layer 1.
Q2: My product degrades or forms oligomers during silica gel chromatography. Why? A2: N-(3-Bromopropyl)-2-pyridinecarboxamide contains both a nucleophilic pyridine nitrogen and an electrophilic alkyl bromide. On the acidic, polar surface of silica gel—or when highly concentrated and heated—the molecule can undergo intermolecular alkylation (forming dimers) or intramolecular cyclization. We highly recommend avoiding chromatography entirely and utilizing scavenger resins for a "catch-and-release" purification 2.
Q3: Why is there consistently so much unreacted picolinic acid left over? A3: Picolinic acid is uniquely challenging in amide couplings. The adjacent pyridine nitrogen can coordinate with coupling agents or form a stable zwitterion, reducing its reactivity compared to standard aliphatic or benzoic acids. Ensure you are using a highly efficient coupling reagent (e.g., HATU or T3P) and pre-activate the acid for 5–10 minutes before adding the 3-bromopropylamine hydrobromide salt and base 3.
Validated Purification Protocols
Protocol A: The Scavenger Resin Workflow (Recommended)
This self-validating protocol relies on the covalent and ionic trapping of impurities. Because the fully formed amide lacks a primary amine or a carboxylic acid, it remains untouched in solution. This completely eliminates the need for aqueous workup or chromatography.
Scavenger Resin Equivalents Table
| Scavenger Resin | Target Impurity | Functional Group | Recommended Equivalents |
| PS-Isocyanate | 3-Bromopropylamine | Polymer-bound NCO | 2.0 - 3.0 eq |
| PS-Carbonate | Picolinic Acid | Polymer-bound CO₃²⁻ | 3.0 - 4.0 eq |
Step-by-Step Methodology:
-
Preparation: Once the amide coupling is deemed complete via LC-MS, dilute the crude reaction mixture in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Scavenging: Add 2.0–3.0 equivalents of PS-Isocyanate resin (loading ~1.5 mmol/g) to the mixture. The isocyanate groups will covalently trap any unreacted 3-bromopropylamine as a polymer-bound urea.
-
Acid Scavenging: Add 3.0–4.0 equivalents of PS-Carbonate resin (loading ~3.0 mmol/g) to ionically bind unreacted picolinic acid and acidic coupling byproducts.
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. Caution: Avoid magnetic stirring, which mechanically grinds and degrades the polymer beads.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2–3 column volumes of DCM to ensure complete product recovery.
-
Concentration: Evaporate the filtrate under reduced pressure (keeping the bath temperature below 35°C to prevent alkyl bromide degradation) to yield the pure target amide.
Caption: Workflow for scavenger resin-based purification of amide coupling reactions.
Protocol B: pH-Controlled Aqueous Workup
If scavenger resins are unavailable, you must rely on precise pH control to separate the zwitterionic and highly basic starting materials from the weakly basic product.
Step-by-Step Methodology:
-
Quench: Dilute the completed reaction mixture with an equal volume of saturated aqueous NaHCO₃ (pH ~8.3).
-
Phase Separation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) or DCM. At pH 8.3, the pyridine ring of the product (pKa ~5.2) remains entirely neutral, keeping it safely in the organic phase.
-
Aqueous Wash: Wash the organic layer twice more with saturated NaHCO₃. This ensures complete removal of the zwitterionic picolinic acid and the protonated 3-bromopropylamine (which remains charged at pH 8.3).
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and dissolved salts.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.
Caption: pH-controlled aqueous extraction strategy to isolate pyridine-containing amides.
References
-
Efficient and Accessible Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines. Adler, M. J., et al. The Royal Society of Chemistry, 2020. 1
-
ISOLUTE® Si-TsOH (SCX-3) Application Note. Biotage, 2023. 2
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Dunetz, J. R., et al. Organic Process Research & Development, 2016. 3
Sources
Technical Support Center: Troubleshooting Solubility of N-(3-Bromopropyl)-2-pyridinecarboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of bifunctional molecules. N-(3-Bromopropyl)-2-pyridinecarboxamide presents a classic physicochemical dichotomy: it possesses a polar, hydrogen-bonding headgroup (the pyridinecarboxamide) and a highly lipophilic, chemically reactive tail (the bromopropyl group).
Attempting to force this molecule into solution without understanding its structural vulnerabilities often leads to poor assay reproducibility, nanoprecipitation, or outright chemical degradation. This guide provides field-proven, mechanistically grounded strategies to resolve these solubility issues while preserving the structural integrity of your compound.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does my compound form a cloudy suspension in aqueous media despite having a polar pyridinecarboxamide group? A: The solubility of any substance is dictated by the relative polarity and the cohesive energy of the solvent-solute interactions [1]. While the pyridine and amide groups interact favorably with water via hydrogen bonding, the 3-bromopropyl chain is highly hydrophobic. This lipophilic tail disrupts the hydrogen-bonded network of water, causing an unfavorable entropic penalty. Consequently, the molecules self-associate to minimize water contact, leading to aggregation and precipitation.
Q2: Can I lower the pH to protonate the pyridine ring and force it into an aqueous solution? A: I strongly advise against relying on this approach. While salt formation is a standard method for basic drugs, the pKa of the pyridine nitrogen in the 2-pyridinecarboxamide core is exceptionally low (approximately 2.1) due to the strong electron-withdrawing effect of the adjacent carboxamide group [2]. To achieve >90% protonation, you would need to drop the pH to ~1.1. At this highly acidic pH, you introduce a severe risk of acid-catalyzed hydrolysis of the amide bond, destroying your molecule.
Q3: I tried heating the compound in methanol to dissolve it, but my downstream TLC/LC-MS shows multiple degradation products. What happened?
A: You likely induced a solvolysis reaction. The 3-bromopropyl group contains a primary alkyl bromide, which is an excellent electrophile. When heated in nucleophilic, polar protic solvents (like methanol or ethanol), the bromide is highly susceptible to nucleophilic substitution (
Q4: What is the optimal solvent strategy for this molecule? A: The safest and most effective strategy is cosolvency using polar aprotic solvents (e.g., DMSO, DMF) [4]. These solvents possess high dielectric constants to solvate the polar headgroup, but they lack the hydrogen-bond donating ability that causes the hydrophobic rejection of the bromopropyl tail. If a purely aqueous system is mandatory for your workflow (e.g., live-cell assays), supramolecular encapsulation using cyclodextrins is the gold standard.
Part 2: Solvent Compatibility & Quantitative Data
To aid in your experimental design, I have summarized the physicochemical behavior of N-(3-Bromopropyl)-2-pyridinecarboxamide across common solvent systems.
| Solvent System | Dielectric Constant (ε) | Solubilizing Potential | Chemical Stability Risk | Mechanistic Note |
| Water (pH 7.0) | ~80.1 | Low | Low | Severe hydrophobic rejection of the bromopropyl chain. |
| Water (pH < 2.0) | ~80.1 | Moderate | High | Protonation of pyridine (pKa ~2.1) risks amide hydrolysis. |
| Methanol | ~32.7 | Moderate | Moderate | Heating risks nucleophilic substitution ( |
| Anhydrous DMSO | ~46.7 | High | Low | Solvates polar headgroup; lacks H-bond donors to reject tail. |
| 20% HP-β-CD (aq) | ~80.1 (bulk) | High | Low | Hydrophobic cavity encapsulates and protects the reactive alkyl bromide. |
Part 3: Field-Proven Methodologies
Every protocol utilized in drug development and chemical biology must be a self-validating system. Below are step-by-step methodologies designed with built-in causality and validation checkpoints.
Protocol A: Aprotic Co-Solvent Stock Preparation (For In Vitro Assays)
Use this protocol when a small percentage of organic solvent is tolerated in your final assay.
-
Weighing: Accurately weigh the desired amount of N-(3-Bromopropyl)-2-pyridinecarboxamide into a glass vial.
-
Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM stock concentration.
-
Causality: Using strictly anhydrous DMSO prevents moisture-induced hydrolysis of the alkyl bromide during long-term storage.
-
-
Agitation: Vortex gently for 60 seconds at room temperature. Do not sonicate with heat , as localized thermal energy can trigger degradation.
-
Dilution: For biological assays, dilute the DMSO stock into your aqueous buffer immediately prior to use, ensuring the final DMSO concentration remains below your assay's toxicity threshold (typically <1% v/v).
-
Validation Checkpoint: Immediately after aqueous dilution, measure the optical density at 600 nm (OD600). A stable, near-zero baseline confirms successful solvation. An increasing OD600 indicates nanoprecipitation (aggregation).
Protocol B: Cyclodextrin Complexation (For Strictly Aqueous Workflows)
Use this protocol when organic co-solvents are strictly prohibited (e.g., sensitive in vivo models).
-
Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a neutral buffer (e.g., PBS, pH 7.4).
-
Addition: Add the solid N-(3-Bromopropyl)-2-pyridinecarboxamide directly to the HP-β-CD solution.
-
Complexation: Stir continuously at room temperature (20–25°C) for 12 to 24 hours.
-
Causality: The hydrophobic bromopropyl tail will spontaneously partition into the lipophilic cavity of the cyclodextrin, shielding it from water. The polar pyridinecarboxamide remains exposed to the aqueous bulk, ensuring high overall solubility [4].
-
-
Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solute.
-
Validation Checkpoint: Quantify the final dissolved concentration of the active pharmaceutical ingredient (API) using HPLC-UV against a known standard curve to ensure target dosing is met.
Part 4: Workflow Visualization
Use the following decision matrix to determine the appropriate solubilization strategy based on your specific experimental constraints.
Figure 1: Decision matrix for solubilizing N-(3-Bromopropyl)-2-pyridinecarboxamide.
References
-
2-Pyridinecarboxamide (CID 15070) - Physicochemical Properties & pKa. PubChem, National Institutes of Health. Available at:[Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Techniques to Improve the Solubility of Poorly Soluble Drugs. ResearchGate / International Journal of Pharmaceutical Sciences. Available at: [Link]
Technical Support Center: N-(3-Bromopropyl)-2-pyridinecarboxamide Storage & Handling
Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for managing the moisture sensitivity of N-(3-Bromopropyl)-2-pyridinecarboxamide .
As a bifunctional intermediate frequently used in drug development, this molecule contains both a mildly basic pyridine moiety and an highly electrophilic alkyl bromide. This dual nature makes it exceptionally susceptible to hydrolytic degradation and autocatalytic salt formation if storage conditions are compromised.
Part 1: Mechanistic Insight (The "Why")
Understanding the chemical causality behind degradation is the first step in preventing it. This compound degrades via two primary pathways when exposed to ambient moisture:
-
Hydrolysis of the Alkyl Bromide: The highly polarized carbon-bromine (C-Br) bond is vulnerable to nucleophilic attack by water via an
mechanism. This converts the bromopropyl group into a hydroxypropyl group, liberating hydrobromic acid (HBr) as a byproduct. -
The Autocatalytic Degradation Loop: The liberated HBr immediately protonates the basic pyridine nitrogen. The resulting pyridinium hydrobromide salt is highly hygroscopic (deliquescent), meaning it actively draws more atmospheric moisture into the solid sample. This creates a localized aqueous microenvironment that exponentially accelerates further hydrolysis[1].
-
Intramolecular Cyclization: In the presence of moisture (which acts as a plasticizer increasing molecular mobility) and ambient heat, the pyridine nitrogen can act as an internal nucleophile, attacking the alkyl bromide to form a bicyclic pyridinium salt.
Chemical degradation pathways of N-(3-Bromopropyl)-2-pyridinecarboxamide upon moisture exposure.
Part 2: Troubleshooting Guide & FAQs
Q1: My batch of N-(3-Bromopropyl)-2-pyridinecarboxamide has turned from a free-flowing pale powder to a sticky, yellowish solid. What happened?
A1: The stickiness and color change are classic macroscopic indicators of moisture ingress and subsequent HBr liberation. The compound has absorbed water, leading to partial hydrolysis. The released HBr protonates the pyridine ring, forming a hygroscopic salt that dissolves in the absorbed atmospheric water. If you run a
Q2: How do I properly store this compound to guarantee >98% purity over a 6-month period? A2: Long-term stability requires a multi-barrier approach targeting moisture, heat, and light:
-
Atmosphere: Store strictly under an inert atmosphere. Argon is preferred over Nitrogen because it is denser than air and forms a protective "blanket" over the solid.
-
Temperature: Store at -20°C. Lowering the thermal energy suppresses both the hydrolysis rate and the nucleophilic cyclization[2].
-
Light: Store in amber vials. Alkyl bromides can undergo radical-mediated C-Br bond cleavage upon UV exposure, which also generates HBr.
-
Desiccation: Place the primary container inside a secondary vacuum desiccator containing active indicating silica gel or 3A molecular sieves[2].
Q3: I suspect my compound has degraded slightly (approx. 90% purity). Can I rescue it, or must I re-synthesize? A3: If the degradation is limited to partial hydrolysis and HBr salt formation, the intact compound can often be rescued via a mild basic aqueous wash followed by rigorous drying[1]. The intact free base is insoluble in water but soluble in organic solvents, whereas the HBr salts and small polar impurities will partition into the aqueous phase. (See Protocol 2 below).
Part 3: Quantitative Storage Data
The following table summarizes expected shelf-life outcomes based on various storage conditions.
| Storage Condition | Atmosphere | Temperature | Est. Shelf-Life (>98% Purity) | Primary Degradation Mode |
| Optimal | Argon (Sealed Sure/Seal™) | -20°C | > 12 Months | None |
| Acceptable | Desiccator (Dry Air) | 4°C | 3 - 6 Months | Slow Hydrolysis |
| Sub-optimal | Ambient Air | 25°C | 2 - 4 Weeks | Hydrolysis & Cyclization |
| High Risk | High Humidity | 40°C | < 48 Hours | Rapid Autocatalytic Degradation |
Part 4: Validated Experimental Protocols
Purity assessment and rescue workflow for moisture-sensitive alkyl bromide amides.
Protocol 1: Inert Atmosphere Storage Preparation (Schlenk Technique)
Objective: Create a self-validating, moisture-free microenvironment for long-term storage.
-
Preparation: Transfer the dry N-(3-Bromopropyl)-2-pyridinecarboxamide into an amber, oven-dried glass vial equipped with a PTFE-faced rubber septum cap.
-
Venting: Insert a small venting needle (e.g., 25G) into the septum.
-
Purging: Insert a secondary needle connected to a Schlenk line (Argon gas) into the septum. Purge the vial with a gentle stream of Argon for 3-5 minutes. Causality: Argon is heavier than air; it will displace ambient moisture and oxygen from the bottom up.
-
Sealing: Remove the venting needle first. Wait 2 seconds to ensure a slight positive pressure of Argon builds inside the vial, then immediately remove the Argon needle. This positive pressure prevents the vacuum-pull of moist air into the vial.
-
Storage: Wrap the septum cap tightly with Parafilm and store the vial in a -20°C freezer inside a secondary desiccator box[2].
Protocol 2: Rescue Purification of Degraded Alkyl Bromide
Objective: Remove hydrobromic acid, pyridinium salts, and hydrolysis byproducts to break the autocatalytic degradation loop[1].
-
Dissolution: Dissolve the degraded solid in a non-polar organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Neutralization: Transfer the solution to a separatory funnel and wash the organic layer with an equal volume of ice-cold, dilute (5%) sodium bicarbonate (
) solution. Causality: The mild base neutralizes HBr, converting the water-soluble pyridinium hydrobromide salt back into the organic-soluble free base pyridine[1]. -
Brine Wash: Wash the organic layer with saturated NaCl (brine) to draw out bulk water.
-
Drying: Add anhydrous magnesium sulfate (
) to the organic layer and swirl until the powder is free-flowing (indicating all water is absorbed). Let sit for 15 minutes[1]. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Critical Step: Keep the water bath temperature below 25°C to prevent heat-induced intramolecular cyclization during concentration.
-
Final Desiccation: Dry the resulting solid under high vacuum (<0.1 mbar) for 4 hours to remove trace solvent, then immediately proceed to Protocol 1.
References
-
How to Safely Store Lab Chemicals and Reagents B&M Scientific URL:[Link]
-
Allylbromid Chemical Properties and Handling Ataman Kimya URL:[Link]
Sources
Technical Support Center: Overcoming Steric and Conformational Hindrance in N-(3-Bromopropyl)-2-pyridinecarboxamide Couplings
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter building blocks that appear deceptively simple but exhibit complex reactivity in the flask. N-(3-Bromopropyl)-2-pyridinecarboxamide is a prime example. While it possesses a primary alkyl bromide—typically ideal for rapid nucleophilic substitution (SN2) or cross-coupling—its 2-pyridinecarboxamide (picolinamide) headgroup introduces severe conformational steric hindrance and coordination-induced catalyst poisoning .
This guide synthesizes field-proven insights to help you troubleshoot failed couplings, suppress side reactions, and optimize your synthetic workflows.
Part 1: Nucleophilic Substitution (SN2) & Autocyclization
FAQ 1: Why is my SN2 reaction so slow despite this being a primary alkyl bromide?
The steric hindrance in this molecule is not caused by static bulk, but by conformational folding . In non-polar or moderately polar solvents, the amide N-H and the pyridine nitrogen can form intramolecular hydrogen bonds with the incoming nucleophile or fold over the flexible propyl chain. This pseudo-cyclic conformation sterically shields the primary bromide from backside attack, drastically reducing the rate of intermolecular SN2 reactions.
FAQ 2: I am seeing a highly polar major side product instead of my coupled product. What is it?
You are observing autocyclization . Because the intermolecular SN2 pathway is sterically hindered and slow, an intramolecular reaction takes over. The nucleophilic amide oxygen (or nitrogen) attacks the shielded bromide, forming a 5,6-dihydro-4H-1,3-oxazine hydrobromide or a pyrrolidin-2-one derivative[1]. This first-order autocyclization is a notorious competing pathway for N-(3-bromopropyl)amides[1].
FAQ 3: How do I overcome this conformational shielding and prevent cyclization?
To outcompete the intramolecular autocyclization, you must simultaneously disrupt the folded conformation and increase the electrophilicity of the alkyl halide.
-
Use Polar Aprotic Solvents: Solvents like DMF or DMSO disrupt intramolecular hydrogen bonding, forcing the molecule into an extended, sterically accessible conformation.
-
Employ Finkelstein Conditions: Add Sodium Iodide (NaI) to convert the alkyl bromide to an alkyl iodide in situ. The iodide is a superior leaving group, accelerating the intermolecular SN2 rate so that it outpaces the autocyclization[1].
Conformational dynamics dictating intermolecular coupling vs. intramolecular autocyclization.
Part 2: Metal-Catalyzed Cross-Coupling Challenges
FAQ 4: My Pd/Ni-catalyzed cross-coupling of this building block is failing. The catalyst seems dead. Why?
The 2-pyridinecarboxamide (picolinamide) moiety is an exceptionally strong N,N-bidentate directing group[2]. When you introduce a Palladium or Nickel catalyst, the pyridine nitrogen and the amide group rapidly chelate the metal center, forming a highly stable 5-membered metallacycle[2]. This coordination creates massive steric and electronic saturation around the metal, completely poisoning the catalyst and preventing the required oxidative addition at the 3-bromopropyl tail.
FAQ 5: How can I successfully cross-couple this molecule without catalyst poisoning?
You must physically block the chelation site. The most robust method is transient Boc-protection of the amide nitrogen[3]. By installing a bulky tert-butyloxycarbonyl (Boc) group on the amide N-H, you introduce severe steric bulk directly at the coordination interface and remove the coordinating proton[3]. This forces the picolinamide group to act as a mere spectator, freeing the metal catalyst to engage the alkyl bromide.
Overcoming picolinamide-directed catalyst chelation via transient Boc-protection.
Quantitative Data: Overcoming SN2 Hindrance
The following table summarizes the causal relationship between reaction conditions and the mitigation of conformational steric hindrance during SN2 coupling with a standard secondary amine.
| Solvent | Additive | Temperature | Intermolecular SN2 Yield (%) | Autocyclization Yield (%) | Mechanistic Rationale |
| Dichloromethane | None | 25 °C | < 10% | > 85% | Non-polar environment favors folded H-bonded state. |
| Toluene | None | 80 °C | 15% | 80% | Heat increases overall kinetics but autocyclization remains dominant. |
| DMF | None | 25 °C | 45% | 40% | Polar solvent breaks internal H-bonds, exposing the bromide. |
| DMF | NaI (1.5 eq) | 60 °C | 88% | < 5% | Finkelstein activation + extended conformation outpaces cyclization. |
Experimental Protocols
Protocol A: Optimized SN2 Coupling (Finkelstein-Assisted)
This self-validating protocol ensures the alkyl bromide is converted to the highly reactive iodide before the nucleophile is introduced, suppressing autocyclization.
-
Activation: To an oven-dried flask under N2, add N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 equiv) and anhydrous DMF (0.2 M). Add Sodium Iodide (1.5 equiv).
-
Finkelstein Exchange: Stir the mixture at 40 °C for 45 minutes. Validation step: A fine white precipitate (NaBr) will form, confirming the halogen exchange.
-
Coupling: Cool to room temperature. Add the nucleophile (e.g., secondary amine, 1.2 equiv) and anhydrous K2CO3 (2.0 equiv).
-
Heating: Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor by TLC (disappearance of the starting material and absence of the highly polar baseline autocyclization spot).
-
Workup: Quench with cold water to dissolve salts and precipitate the product (or extract with EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4 and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling via Transient Protection
This protocol prevents catalyst poisoning by sterically blocking the N,N-bidentate chelation site.
-
Boc-Protection: Dissolve N-(3-Bromopropyl)-2-pyridinecarboxamide (1.0 equiv) in THF. Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature until complete. Concentrate and briefly pass through a silica plug to isolate the N-Boc intermediate[3].
-
Cross-Coupling: In a Schlenk tube, combine the N-Boc intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (3.0 equiv).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Purge with N2 for 10 minutes.
-
Reaction: Heat at 80 °C for 12 hours. The bulky Boc group prevents the picolinamide from chelating the Pd center, allowing standard oxidative addition at the alkyl bromide.
-
Deprotection: Following standard aqueous workup and isolation, dissolve the coupled product in DCM and add Trifluoroacetic acid (TFA, 20% v/v). Stir for 2 hours to remove the Boc group and yield the final functionalized 2-pyridinecarboxamide.
References
-
Reddy, D. N., & Prabhakaran, E. N. (2011). Synthesis and Isolation of 5,6-Dihydro-4H-1,3-Oxazine Hydrobromides by Autocyclization of N-(3-Bromopropyl)amides. Journal of Organic Chemistry, 76(2), 680–683.
-
Das, D., et al. (2017). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Journal of Coordination Chemistry, 70(11), 1883-1896.
-
Li, Q., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Journal of Organic Chemistry, 84(19), 12632-12640.
Sources
Validation & Comparative
Reactivity comparison: N-(3-Bromopropyl)-2-pyridinecarboxamide vs Chloro analogs
As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that dictates the yield, impurity profile, and scalability of a synthetic route. N-(3-Bromopropyl)-2-pyridinecarboxamide and its chloro analog, N-(3-Chloropropyl)-2-pyridinecarboxamide , are bifunctional reagents primarily utilized to install the bidentate 2-pyridinecarboxamide (picolinamide) directing group onto target scaffolds. This installation is a foundational step for subsequent transition-metal-catalyzed C(sp2)–H and C(sp3)–H functionalizations[1].
While both reagents yield the exact same intermediate, their operational behaviors differ drastically. This guide objectively compares their reactivity profiles, mechanistic causality, and practical laboratory applications to help you make data-driven decisions for your synthetic workflows.
Mechanistic Causality: Halide Leaving Group Dynamics
The installation of the picolinamide moiety typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction between the 3-halopropyl tail and a nucleophile (e.g., an amine, alcohol, or thiol)[2]. The divergence in reactivity between the bromo and chloro analogs is governed by the leaving group ability of the halide[3].
-
Bond Dissociation Energy (BDE): The C–Br bond (~285 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol). This lower activation energy barrier translates to a much faster rate of C–X bond cleavage in the SN2 transition state[4].
-
Polarizability: The larger atomic radius of bromine makes its electron cloud more polarizable. This allows the bromide leaving group to stabilize the developing negative charge in the transition state more effectively than the harder, smaller chloride ion[3].
Consequently, primary alkyl bromides typically react 20 to 50 times faster than their corresponding alkyl chlorides in standard SN2 environments[4].
Workflow diagram illustrating the SN2 kinetics and Finkelstein acceleration strategy.
Quantitative Performance Comparison
To facilitate reagent selection, the following table summarizes the operational metrics of both analogs based on standard physical organic chemistry principles:
| Parameter | N-(3-Bromopropyl)-2-pyridinecarboxamide | N-(3-Chloropropyl)-2-pyridinecarboxamide |
| Relative SN2 Reactivity | High (~20–50x faster) | Low (Baseline) |
| Typical Reaction Temperature | Room Temperature to 50 °C | 80 °C to 100 °C (or requires NaI catalyst) |
| C–X Bond Dissociation Energy | ~285 kJ/mol | ~339 kJ/mol |
| Storage Stability | Moderate (Prone to slow hydrolysis over time) | High (Highly stable under ambient conditions) |
| Optimal Use Case | Sterically hindered or weak nucleophiles | Large-scale synthesis, strong nucleophiles |
Experimental Workflows: Self-Validating Protocols
To ensure process robustness and trustworthiness, the following protocols outline the N-alkylation of a secondary amine using both analogs. These methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and prevent downstream failures.
Protocol A: High-Reactivity Installation (Bromo Analog)
Best for sensitive substrates that cannot tolerate high temperatures.
-
Substrate Preparation: Dissolve the target secondary amine (1.0 equiv) and K2CO3 (2.0 equiv) in anhydrous DMF (0.2 M).
-
Alkylation: Add N-(3-Bromopropyl)-2-pyridinecarboxamide (1.1 equiv) dropwise at room temperature. Stir at 40 °C for 4–6 hours.
-
Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated when the disappearance of the amine starting material directly correlates with the emergence of the [M+H]+ product peak. Crucial: Monitor for dialkylation; the lower temperature prevents over-reaction.
-
Isolation: Quench with H2O, extract with EtOAc, and wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.
Protocol B: Scalable Installation via Finkelstein Activation (Chloro Analog)
Best for large-scale synthesis where the chloro analog is more cost-effective and stable.
-
Substrate Preparation: Dissolve the target secondary amine (1.0 equiv), K2CO3 (2.0 equiv), and catalytic NaI (0.2 equiv) in anhydrous Acetonitrile (0.2 M).
-
Finkelstein Activation: Add N-(3-Chloropropyl)-2-pyridinecarboxamide (1.2 equiv). The addition of NaI facilitates an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide intermediate, bypassing the high activation energy of the C–Cl bond.
-
Alkylation: Heat the mixture to reflux (80 °C) for 12–16 hours.
-
Self-Validating IPC: Conduct TLC (UV active). The reaction is validated when the starting material spot is fully consumed. The presence of a yellow tint in the solution confirms active iodide cycling.
-
Isolation: Quench with saturated aqueous Na2S2O3 (to reduce any oxidized iodine species back to iodide), extract with DCM, and concentrate.
Downstream Application: The Picolinamide Directing Group
Once the N-(3-propyl)-2-pyridinecarboxamide moiety is successfully installed, it acts as a robust bidentate directing group. It coordinates transition metals (such as Pd, Rh, or Co) to form a stable metallacycle intermediate, directing the catalyst to activate specific proximal C(sp2)–H or C(sp3)–H bonds[1]. Following the desired cross-coupling or functionalization, the picolinamide group can be tracelessly cleaved (e.g., via Nickel catalysis) to yield the final elaborated target molecule[5].
Pathway of picolinamide-directed C-H activation and subsequent directing group cleavage.
References
-
Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides Source: Journal of the American Chemical Society URL:[Link]
-
SN2 Substitution Reactions and Alkyl Moiety Source: Chemistry LibreTexts URL:[Link]
-
Reactivity of Alkyl Halides in SN2 Reactions Source: Chemistry Steps URL:[Link]
-
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling Source: The Journal of Organic Chemistry URL:[Link]
Sources
A Comprehensive Guide to the LC-MS Fragmentation Analysis of N-(3-Bromopropyl)-2-pyridinecarboxamide
Introduction
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. N-(3-Bromopropyl)-2-pyridinecarboxamide is a molecule of interest, incorporating three key chemical motifs: a pyridine ring, a carboxamide linkage, and a terminal alkyl bromide. Each of these functional groups contributes to the compound's overall chemical reactivity and, importantly, its behavior under mass spectrometric analysis. This guide provides an in-depth exploration of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of N-(3-Bromopropyl)-2-pyridinecarboxamide, offering a robust framework for its identification and characterization.
This document moves beyond a simple recitation of data to explain the rationale behind the expected fragmentation pathways. By understanding the fundamental principles of ion chemistry, researchers can more confidently interpret mass spectra and elucidate the structures of unknown compounds. We will also present a detailed experimental protocol for LC-MS/MS analysis and compare this powerful technique with other essential spectroscopic methods, providing a holistic view of modern structural elucidation.
Predicted Fragmentation Patterns of N-(3-Bromopropyl)-2-pyridinecarboxamide
While no definitive, published mass spectrum for N-(3-Bromopropyl)-2-pyridinecarboxamide is readily available, we can predict its fragmentation behavior based on the well-established fragmentation rules for its constituent functional groups: pyridinecarboxamides and alkyl halides.[1][2] Under typical electrospray ionization (ESI) in positive mode, the molecule is expected to protonate, likely on the more basic pyridine nitrogen, to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) will lead to a series of characteristic fragment ions.
The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for all bromine-containing fragments, appearing as doublets with a mass difference of 2 Da.
Primary Fragmentation Pathways
The most likely fragmentation pathways for the protonated molecule involve cleavages at the amide bond and the alkyl chain.
-
Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[2] This would result in the loss of the neutral 3-bromopropylamine and the formation of the 2-pyridinecarbonyl cation.
-
Alkyl Chain Fragmentation: The bromopropyl chain can undergo fragmentation through several mechanisms common to alkyl halides.[1]
-
Loss of HBr: A common fragmentation for alkyl bromides is the neutral loss of hydrogen bromide.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom.
-
Cleavage of the C-Br bond: This would result in the formation of a propyl-pyridinecarboxamide cation and a bromine radical.
-
Proposed Fragmentation Scheme
Based on these principles, the following fragmentation scheme for N-(3-Bromopropyl)-2-pyridinecarboxamide is proposed:
Caption: General workflow for LC-MS/MS analysis of N-(3-Bromopropyl)-2-pyridinecarboxamide.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for reproducible and accurate results. A stock solution is prepared in a solvent compatible with the reverse-phase LC method. Serial dilutions are made to find the optimal concentration for detection without saturating the mass spectrometer.
-
Protocol:
-
Prepare a stock solution of N-(3-Bromopropyl)-2-pyridinecarboxamide at 1 mg/mL in a 1:1 mixture of methanol and water.
-
From the stock solution, prepare a working solution of 10 µg/mL in the same solvent. Further dilutions may be necessary depending on instrument sensitivity.
-
2. Liquid Chromatography (LC) Conditions:
-
Rationale: Reverse-phase chromatography is a robust method for separating small organic molecules. A C18 column provides good retention for moderately polar compounds. Gradient elution is used to effectively separate the analyte from potential impurities and provide a sharp peak shape. The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source.
-
Protocol:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. [3]Positive ion mode is chosen to detect the protonated molecule. A full scan MS experiment is performed to identify the precursor ion ([M+H]⁺). Data-dependent MS/MS is then used to automatically select and fragment the most intense ions, providing structural information.
-
Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range (MS1): m/z 100 - 500
-
MS/MS: Data-dependent acquisition (DDA) targeting the ions at m/z 243 and 245.
-
Collision Energy: A range of collision energies (e.g., 10, 20, 40 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight, elemental composition (with high-resolution MS), and fragmentation pattern for structural insights. | High sensitivity and selectivity; suitable for complex mixtures. [3] | Provides connectivity information, but not definitive stereochemistry or 3D structure. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. [4] | Provides unambiguous structure elucidation. | Lower sensitivity than MS; requires pure samples. [5] |
| FTIR Spectroscopy | Information about the functional groups present in the molecule (e.g., C=O, N-H, C-Br). [6] | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | The definitive 3D structure of a molecule in the solid state. [7] | Unambiguous determination of absolute stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain. [5] |
Conclusion
The LC-MS/MS analysis of N-(3-Bromopropyl)-2-pyridinecarboxamide is predicted to yield a rich fragmentation pattern characterized by cleavages of the amide bond and the alkyl bromide moiety. By understanding the fundamental principles of mass spectrometry, researchers can confidently interpret the resulting spectra to confirm the identity and structure of this molecule. While LC-MS/MS is a cornerstone of modern analytical chemistry, its integration with other techniques such as NMR, FTIR, and X-ray crystallography provides a comprehensive and unambiguous approach to the structural elucidation of novel compounds, accelerating the pace of drug discovery and development.
References
- BenchChem. (2025).
- da Silva, A. B. F., et al. (2018).
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved from [Link]
- Dong, J., et al. (1996). Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs. Journal of Mass Spectrometry, 31(10), 1141-1148.
- Al-Azzawi, A. M., & Al-Rufaie, A. A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing.
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
- Chambers, A. G., & Loo, J. A. (2016).
- Chambers, A. G., et al. (2016).
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
- Jones, A. W., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 25(8), 1464-1472.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
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News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
- Griffiths, L. R. (2008). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 4(10), 1335-1347.
- Harvey, D. J. (1982). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Biomedical Mass Spectrometry, 9(1), 33-38.
-
NIST. (n.d.). Picolinamide. NIST WebBook. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
- da Silva, A. B. F., et al. (2018).
- Zhang, Z., et al. (2006). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 5(12), 3259-3271.
- Wardell, J. L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138.
- Ranasinghe, A., & Cooks, R. G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1271-1283.
- Castillo, J. C., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
- Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(11), 699-704.
- Problems in Chemistry. (2023).
- Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 47(1), 25-38.
-
Chromatography Today. (n.d.). Journal Watch: Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. Retrieved from [Link]
- El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(1), 57-61.
- Vessecchi, R., et al. (2015). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society, 26(1), 143-150.
-
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]
-
NIST. (n.d.). Butanamide. NIST WebBook. Retrieved from [Link]
-
MassBank. (2008). 1,4-DIBROMOBUTANE; EI-B; MS. Retrieved from [Link]
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S.
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- 7. academia.edu [academia.edu]
Benchmarking Yield of N-(3-Bromopropyl)-2-pyridinecarboxamide Against Commercial Standards
As a Senior Application Scientist, evaluating the synthetic efficiency of bifunctional building blocks requires moving beyond theoretical yields and addressing the kinetic realities of the bench. N-(3-Bromopropyl)-2-pyridinecarboxamide (CAS: 1263216-40-5) is a highly valuable intermediate for synthesizing dipicolylamine ligands, targeted fluorophores, and pharmaceutical conjugates. However, achieving high yields is notoriously difficult.
When benchmarking in-house synthesis against commercial custom-synthesis standards (which typically deliver 45–55% yield at >95% purity), researchers must navigate severe mechanistic pitfalls. This guide objectively compares three synthetic routes against commercial baselines and provides a self-validating, optimized protocol to maximize yield and purity.
The Mechanistic Pitfall: Competing Kinetic Pathways
The primary challenge in synthesizing N-(3-Bromopropyl)-2-pyridinecarboxamide lies in the bifunctional nature of the amine precursor. The reagent, 3-bromopropylamine, is commercially supplied as a stable[1].
When this salt is neutralized to its free base form during amidation, the molecule contains both a nucleophilic primary amine and an electrophilic alkyl bromide. If the amidation kinetics are too slow, the free amine will undergo rapid intermolecular self-alkylation, leading to extensive . Furthermore, attempting to force the reaction using harsh activation agents like thionyl chloride (SOCl₂) frequently results in the unintended formation of [2].
Competing kinetic pathways in the synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide.
Benchmarking Synthetic Routes vs. Commercial Standards
To establish a rigorous benchmark, we compared three distinct synthetic methodologies against the baseline metrics of commercial custom synthesis.
-
Route A: Acid Chloride Activation (SOCl₂)
-
Mechanism: Picolinic acid is converted to picolinoyl chloride, followed by the addition of the amine salt and a base.
-
Drawbacks: The strong exotherm upon amine addition exacerbates self-alkylation. More critically, SOCl₂ activation is known to chlorinate the pyridine ring, heavily contaminating the batch with 4-chloro-N-(3-bromopropyl)picolinamide[2].
-
-
Route B: Carbodiimide Coupling (EDC·HCl / HOBt)
-
Mechanism: Milder activation using standard peptide coupling reagents.
-
Drawbacks: The reaction kinetics are slow (12–16 hours). The prolonged residence time of the free amine in the reaction mixture allows significant self-alkylation to occur, capping the yield at ~50%.
-
-
Route C: Uronium-Based Coupling (HATU / DIPEA) — Optimized
-
Mechanism: HATU generates a highly reactive O-Atab ester intermediate.
-
Advantages: Amidation kinetics are exceptionally fast. By adding the base (DIPEA) dropwise to a pre-mixed suspension of the acid, HATU, and amine salt, the instantaneous concentration of the free amine is kept near zero. The amine reacts with the activated ester faster than it can self-alkylate.
-
Quantitative Yield & Purity Benchmarks
| Synthetic Methodology | Yield (%) | Purity (HPLC) | Reaction Time | Primary Drawback / Limitation |
| Commercial Standard (Baseline) | 45 - 55% | > 95.0% | N/A | High cost; variable lead times. |
| Route A (SOCl₂ Activation) | 25 - 35% | < 85.0% | 4 - 6 h | Formation of 4-chloro byproducts[2]. |
| Route B (EDC·HCl / HOBt) | 45 - 50% | ~ 92.0% | 12 - 16 h | Slow kinetics lead to amine oligomerization. |
| Route C (HATU / DIPEA - Optimized) | 72 - 78% | > 98.5% | 2 - 3 h | Requires strict stoichiometric and thermal control. |
Optimized Experimental Protocol: The Self-Validating System
To surpass the commercial yield benchmark, the following HATU-mediated protocol employs strict kinetic control. This is a self-validating system : each step includes observable physical changes to confirm mechanistic success before proceeding.
Step 1: Pre-Activation (Thermal Control)
-
Action: In an oven-dried flask under N₂, dissolve Picolinic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add 3-bromopropylamine hydrobromide (1.05 eq)[1] in one portion.
-
Causality: The amine is added as a hydrobromide salt. Without a base, it remains protonated and unreactive, preventing premature polymerization.
-
Validation: The mixture will form a cloudy, heterogeneous suspension. This confirms the amine salt has not yet dissolved/reacted.
Step 2: Kinetic Base Addition
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe pump over 45 minutes while maintaining the temperature at 0 °C.
-
Causality: Slow addition ensures that as soon as a molecule of 3-bromopropylamine is liberated to its free base, it immediately encounters a vast excess of the highly reactive HATU-activated ester, driving amidation rather than self-alkylation.
-
Validation: As the base is added, the cloudy suspension will gradually transition into a clear, pale-yellow solution, confirming the liberation and immediate consumption of the amine.
Step 3: Reaction Monitoring
-
Action: Remove the ice bath and stir at room temperature for 1.5 hours.
-
Validation: Perform TLC (DCM:MeOH 95:5). The picolinic acid spot (UV active, R_f ~0.1) must be completely consumed, replaced by a single major product spot (R_f ~0.45). If the baseline shows heavy streaking, kinetic control was lost (oligomerization occurred).
Step 4: Quench and Purification
-
Action: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) and saturated NaHCO₃ (1x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, which is critical for preventing the degradation of the alkyl bromide during concentration.
-
Validation: The organic layer must cleanly separate from the aqueous layer without persistent emulsions. An emulsion indicates incomplete removal of the tetramethylurea byproduct from the HATU coupling.
Optimized HATU-mediated synthetic workflow ensuring kinetic control over self-alkylation.
References
-
Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Ferrocene as a Redox-Active Auxiliary for Novel Anticancer Agents Source: Simon Fraser University (SFU) Library URL: [Link]
Sources
Comparative Stability of 2-Pyridinecarboxamide vs. 3-Pyridinecarboxamide Derivatives: A Mechanistic and Experimental Guide
Introduction: The Significance of Isomeric Position in Drug Design
In the landscape of medicinal chemistry, pyridinecarboxamides are recognized as privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] The constitutional isomers, 2-pyridinecarboxamide (picolinamide) and 3-pyridinecarboxamide (nicotinamide), while seemingly similar, exhibit profound differences in their physicochemical properties, which in turn dictates their stability and biological activity. This guide provides a comprehensive comparison of the stability profiles of derivatives of these two scaffolds, grounded in mechanistic principles and supported by experimental data and protocols. Understanding these differences is paramount for researchers in drug discovery and development, as stability is a critical determinant of a drug candidate's shelf-life, bioavailability, and overall therapeutic efficacy.
The primary differentiator between the 2- and 3-isomers lies in the proximity of the carboxamide group to the pyridine nitrogen. This seemingly subtle structural change has significant consequences, most notably the potential for intramolecular hydrogen bonding in the 2-position, a feature that is sterically impossible for the 3-isomer.[3][4] This single structural feature is the cornerstone of the stability differences we will explore.
I. The Decisive Role of Intramolecular Hydrogen Bonding (IHB)
The stability of a molecule is intrinsically linked to its conformational energy landscape. For 2-pyridinecarboxamide derivatives, the ability of the amide proton (N-H) to form a hydrogen bond with the adjacent pyridine nitrogen atom creates a pseudo-six-membered ring.[4] This intramolecular hydrogen bond (IHB) imparts significant conformational rigidity and has several direct consequences on stability.
-
Enhanced Rotational Barrier: The IHB in 2-pyridinecarboxamides significantly increases the energy barrier for rotation around the carbon-carbonyl bond. Experimental data from dynamic NMR studies shows a substantial difference in the activation enthalpy for amide rotation: 18.3 kcal/mol for picolinamide compared to just 12.9 kcal/mol for nicotinamide.[3][5][6] This higher rotational barrier indicates a more stable and rigid ground-state conformation for the 2-isomer.
-
Steric Shielding and Chemical Stability: The IHB holds the amide group in a planar conformation with the pyridine ring. This conformation can sterically hinder the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbonyl carbon. This shielding effect is a key contributor to the enhanced hydrolytic stability of 2-pyridinecarboxamide derivatives compared to their 3-substituted counterparts.
-
Planarity and Crystal Packing: The planar conformation enforced by the IHB can influence how molecules pack in the solid state, potentially leading to more stable crystal lattices.[7][8][9] This can translate to higher melting points and greater thermal stability.
The following diagram illustrates the key structural difference and the presence of the IHB in the 2-isomer.
Caption: Structural comparison highlighting the intramolecular hydrogen bond in 2-pyridinecarboxamide.
II. Comparative Stability Analysis: Experimental Evidence
The theoretical advantages conferred by the IHB in 2-pyridinecarboxamide derivatives are borne out by experimental data across various stability-indicating assays.
A. Thermal Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the temperature at which a compound begins to decompose.[10][11][12] While direct comparative TGA data for a homologous pair of 2- and 3-pyridinecarboxamide derivatives is sparse in the literature, the higher activation energy for amide rotation in the 2-isomer suggests a greater intrinsic thermal stability.[3] The decomposition of these compounds often initiates at the amide linkage, and a more rigid, stable bond would require more thermal energy to break.
| Parameter | 2-Pyridinecarboxamide Derivative (Hypothetical) | 3-Pyridinecarboxamide Derivative (Hypothetical) | Rationale for Difference |
| Decomposition Onset (TGA) | Higher | Lower | IHB in the 2-isomer enhances conformational stability, requiring more energy for decomposition to initiate.[3][5] |
| Melting Point (DSC) | Generally Higher | Generally Lower | The planar structure and strong intermolecular interactions (including the IHB) in the 2-isomer can lead to more efficient crystal packing and a more stable lattice.[8][9] |
B. Chemical Stability (Hydrolysis)
The susceptibility of the amide bond to hydrolysis under acidic or basic conditions is a critical parameter for drug stability. Studies have shown that the position of the carboxamide group on the pyridine ring can influence the rate of hydrolysis, although the differences can be small in some cases.[13] However, the steric shielding provided by the IHB in 2-pyridinecarboxamides is expected to confer greater resistance to hydrolysis compared to the more sterically accessible amide group in the 3-position.
| Condition | Relative Stability of 2-Isomer | Relative Stability of 3-Isomer | Governing Factor |
| Acid-Catalyzed Hydrolysis | More Stable | Less Stable | The IHB in the 2-isomer sterically hinders the approach of H₃O⁺ to the carbonyl oxygen. |
| Base-Catalyzed Hydrolysis | More Stable | Less Stable | The IHB in the 2-isomer sterically hinders the approach of OH⁻ to the carbonyl carbon. |
C. Metabolic Stability
Metabolic stability, typically assessed using in vitro models like liver microsomes, is a measure of a compound's susceptibility to enzymatic degradation.[14][15][16] The primary metabolic pathways for many drugs involve oxidation by cytochrome P450 (CYP) enzymes and hydrolysis by esterases or amidases.[17] The conformational rigidity and potential for steric shielding in 2-pyridinecarboxamide derivatives can influence their interaction with metabolic enzymes. A more rigid structure might be a poorer substrate for certain enzymes, leading to increased metabolic stability.[18]
| Assay | 2-Pyridinecarboxamide Derivative (Expected Outcome) | 3-Pyridinecarboxamide Derivative (Expected Outcome) | Rationale |
| In Vitro Half-Life (t½) in Liver Microsomes | Longer | Shorter | The rigid, planar conformation of the 2-isomer due to the IHB may result in a poorer fit within the active site of metabolizing enzymes (e.g., CYPs, amidases), leading to a slower rate of metabolism. |
| Intrinsic Clearance (Clint) | Lower | Higher | Lower intrinsic clearance corresponds to a longer half-life and greater metabolic stability.[16][19] |
III. Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of novel 2- and 3-pyridinecarboxamide derivatives, the following validated protocols are recommended.
A. Protocol: Comparative Hydrolytic Stability using HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) based method to assess the rate of degradation of the isomeric compounds under forced acidic and basic conditions.[20][21][22]
Objective: To determine the degradation kinetics of a 2-pyridinecarboxamide derivative versus its 3-isomer counterpart under hydrolytic stress.
Materials:
-
Test compounds (2- and 3-isomers)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
HPLC system with UV or PDA detector[21]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[23]
-
Constant temperature bath/incubator
Methodology:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Forced Degradation Setup:
-
Acid Hydrolysis: To separate vials, add an aliquot of each stock solution to 0.1 N HCl to achieve a final concentration of ~100 µg/mL.
-
Base Hydrolysis: To separate vials, add an aliquot of each stock solution to 0.1 N NaOH to achieve a final concentration of ~100 µg/mL.
-
Control: Prepare a control sample for each compound in water.
-
-
Incubation: Place all vials in a constant temperature bath set to 60°C.[20]
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Immediately neutralize the acid/base samples (add an equimolar amount of base/acid) to quench the reaction. Dilute with mobile phase if necessary.
-
HPLC Analysis:
-
Inject each sample onto the HPLC system.
-
Use a gradient elution method to ensure separation of the parent compound from any degradation products.[21] A typical starting point could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at the λmax of the parent compounds.
-
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line represents the first-order degradation rate constant (k). A steeper slope indicates lower stability.
-
Caption: Workflow for assessing hydrolytic stability via HPLC.
B. Protocol: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a framework for comparing the in vitro metabolic stability of the two isomers using a common and well-established system.[14][17][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the isomeric compounds in HLM.
Materials:
-
Test compounds (2- and 3-isomers)
-
Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock[19]
-
NADPH regenerating system (or 1 mM NADPH solution)[15]
-
Potassium phosphate buffer (100 mM, pH 7.4)[19]
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[19]
-
Acetonitrile with an internal standard (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[14]
-
-
Time-Point Sampling:
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[19]
-
IV. Conclusion and Future Perspectives
The positional isomerism between 2- and 3-pyridinecarboxamide scaffolds is a critical design element that profoundly impacts molecular stability. The presence of an intramolecular hydrogen bond in the 2-isomer confers a distinct stability advantage, manifesting as increased conformational rigidity, and enhanced resistance to thermal, chemical, and metabolic degradation. This guide provides the foundational knowledge and practical experimental frameworks for researchers to rationally design and evaluate novel pyridinecarboxamide derivatives.
Future work should focus on generating direct, head-to-head comparative data for a wider range of substituted derivatives to build a more comprehensive quantitative structure-stability relationship (QSSR) model. Such models will further empower medicinal chemists to fine-tune the stability properties of these valuable scaffolds, accelerating the development of safer and more effective therapeutics.
References
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. Available from: [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. Available from: [Link]
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Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications, 1(3), 29-33. Available from: [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
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Wang, D., et al. (2013). Intramolecular Hydrogen Bonding in CuII Complexes with 2,6-Pyridinedicarboxamide Ligands: Synthesis, Structural Characterization, and Physical Properties. European Journal of Inorganic Chemistry, 2013(27), 4849-4858. Available from: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Available from: [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Available from: [Link]
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Wilson, C. R., & Munro, O. Q. (2010). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o513–o516. Available from: [Link]
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Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Scientific Research Publishing. Available from: [Link]
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Jellinek, H. H. G., & Gordon, A. (1949). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 71(6), 2055-2058. Available from: [Link]
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Markwick, P. R. L., et al. (2003). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. Journal of the American Chemical Society, 125(33), 10098–10105. Available from: [Link]
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Singh, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available from: [Link]
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Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. ResearchGate. Available from: [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Available from: [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Boppy, S. R., et al. (2023). Stability-indicating HPLC method optimization using quality by design approach for simultaneous estimation of doripenem and its related impurities in bulk and pharmaceutical dosage form. Journal of Applied Pharmaceutical Science, 13(12), 114-123. Available from: [Link]
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Markwick, P. R. L., et al. (2003). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Scilit. Available from: [Link]
-
Kumar, A., et al. (2024). Stability-Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 7(2), 1-13. Available from: [Link]
-
Ishmath Test Prep. (2023, December 23). Which Pyridine is more stable? (2-amino or 3-amino Pyridine). YouTube. Available from: [Link]
-
Markwick, P. R. L., et al. (2003). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate. Available from: [Link]
-
Adamska, A., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 71(3), 431-439. Available from: [Link]
-
El-Ries, M. A., et al. (2009). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 8(4), 357-366. Available from: [Link]
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Drug Modifications to Improve Stability. (n.d.). An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]
-
Zhang, Y., et al. (2019). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. ResearchGate. Available from: [Link]
-
Singh, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]
-
Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. Available from: [Link]
-
Delgado, G. E., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. MDPI. Available from: [Link]
-
Santos, C. I. A. C., et al. (2014). Co-crystals of diflunisal and isomeric pyridinecarboxamides – a thermodynamics and crystal engineering contribution. CrystEngComm, 16(34), 7904-7917. Available from: [Link]
-
Csorba, T., et al. (2009). Interaction of nicotinamide and picolinamide with phosphatidylcholine and phosphatidylethanolamine membranes: a combined approach using dipole potential measurements and quantum chemical calculations. The Journal of Physical Chemistry B, 113(52), 16499–16510. Available from: [Link]
-
Perlovich, G. L., & Volkova, T. V. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. MDPI. Available from: [Link]
-
Borucka, M., & Celinski, M. (2019). Thermal degradation and combustion behavior of antifungal pesticides: triadimenol and tebuconazole. Chemical Engineering Transactions, 77, 139-144. Available from: [Link]
-
Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. In Pyridine and Its Derivatives. IntechOpen. Available from: [Link]
-
Thermal degradation: Significance and symbolism. (2024). ScienceDirect. Available from: [Link]
-
Catto, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(6), 947–964. Available from: [Link]
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Kinetic study comparisons of alkylation using pyridine-based bromides
Comparative Kinetic Guide: Alkylation Dynamics of Pyridine-Based Bromides vs. Benzylic Alternatives
As drug development increasingly relies on introducing polar surface area to improve pharmacokinetic profiles, the bioisosteric replacement of phenyl rings with pyridine rings has become a cornerstone of medicinal chemistry. Consequently, pyridine-based bromides (picolyl bromides or bromomethylpyridines) are frequently substituted for standard benzyl bromides in
However, this structural shift introduces profound kinetic complexities. As a Senior Application Scientist, I have structured this guide to dissect the kinetic penalties, parasitic pathways, and required protocol adjustments when transitioning from benzylic to picolylic electrophiles.
Mechanistic Causality: The Pyridine Ring Effect in Pathways
The substitution kinetics of an electrophile are dictated by the stability of its transition state. In a standard
The Inductive Penalty: The nitrogen atom within the pyridine ring exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This severely destabilizes the partial positive charge in the transition state, raising the activation energy (
The Menschutkin Liability: Unlike benzyl bromide, picolyl bromides possess both an electrophilic site (the bromomethyl carbon) and a nucleophilic site (the pyridine nitrogen). If generated as a free base, these molecules rapidly undergo intermolecular Menschutkin reactions—a parasitic self-alkylation pathway that forms intractable poly-quaternary ammonium salts[1]. Furthermore, under specific catalytic conditions, 2-bromomethylpyridines are also prone to electrochemical homocoupling[2]. To arrest this reactivity, picolyl bromides must be stored and handled as hydrobromide (HBr) salts, requiring careful, controlled neutralization during the target alkylation.
Visualizing the Kinetic Competition
To achieve high yields, the reaction conditions must favor the biomolecular rate constant of the target nucleophile (
Kinetic competition between desired S_N2 alkylation and parasitic self-condensation pathways.
Quantitative Kinetic Comparison
The table below summarizes the relative kinetic behaviors of these electrophiles during a standard amine alkylation. Note that solvent polarity dramatically shifts the activation free energies of these methyl/alkyl transfer reactions[3].
| Alkylating Electrophile | Relative | Primary Kinetic Liability | Transition State Dipole | Optimal Storage |
| Benzyl Bromide | 1.00 (Baseline) | Over-alkylation | Moderate | Neat liquid |
| 2-Bromomethylpyridine | ~0.45 | Rapid self-condensation[1] | High | HBr salt (solid) |
| 3-Bromomethylpyridine | ~0.60 | Moderate self-condensation | High | HBr salt (solid) |
| 4-Bromomethylpyridine | ~0.25 | Slowest reaction rate | Very High | HBr salt (solid) |
Data Synthesis Note:
Self-Validating Experimental Protocol: In Situ Kinetic Monitoring
To successfully utilize picolyl bromides, the free base must be maintained at a very low steady-state concentration. The following protocol utilizes
Step 1: Reagent Preparation & Baseline Validation
-
Action: Dissolve 1.0 equivalent of the target nucleophile and 0.1 equivalents of 1,3,5-trimethoxybenzene (internal standard) in deuterated acetonitrile (
). -
Causality:
provides a polar aprotic environment that stabilizes the highly polarized transition state without solvolyzing the electrophile[3]. -
Validation: Acquire a baseline
NMR spectrum. The internal standard ensures that subsequent kinetic integrations are absolute, not relative.
Step 2: Controlled Heterogeneous Neutralization
-
Action: Add 2.5 equivalents of anhydrous, finely milled Cesium Carbonate (
) to the NMR tube/vessel. -
Causality:
is poorly soluble in . By acting as a heterogeneous base, it neutralizes the picolyl bromide HBr salt slowly at the solid-liquid interface. This keeps the steady-state concentration of the highly unstable free 2-bromomethylpyridine extremely low, preventing runaway self-alkylation[1].
Step 3: Electrophile Introduction & Zero-Point Check
-
Action: Inject 1.1 equivalents of 2-bromomethylpyridine hydrobromide into the suspension and immediately place it in the spectrometer.
-
Validation: Acquire a spectrum at
. Check the baseline between 3.0 and 5.0 ppm. The absence of broad, undefined polymeric humps confirms that the electrophile is intact and self-condensation has been successfully suppressed.
Step 4: Kinetic Acquisition
-
Action: Acquire spectra every 5 minutes. Track the disappearance of the electrophile's benzylic
singlet (~4.5 ppm) and the appearance of the product's signal. -
Validation: For a completely self-validating system, simultaneously monitor the stoichiometric release of the bromide ion via
NMR. The rate of appearance must perfectly mirror the disappearance of the proton signal. Any deviation indicates that the electrophile is being consumed by an invisible parasitic pathway (e.g., homocoupling)[4],[2].
References
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- Solvent Effects on Methyl Transfer Reactions. 1.
- Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)
- Electrochemical Homocoupling of 2-Bromomethylpyridines Catalyzed by Nickel Complexes Source: The Journal of Organic Chemistry / ACS Publications URL
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Safety Operating Guide
N-(3-Bromopropyl)-2-pyridinecarboxamide proper disposal procedures
Standard Operating Procedure: Handling, Deactivation, and Disposal of N-(3-Bromopropyl)-2-pyridinecarboxamide
As researchers and drug development professionals scale up syntheses involving functionalized pyridine derivatives, the logistical and safety challenges of waste management become critical. N-(3-Bromopropyl)-2-pyridinecarboxamide presents a unique dual-hazard profile: it contains a basic pyridinecarboxamide moiety and a highly reactive primary alkyl bromide.
This guide provides authoritative, step-by-step protocols for the safe handling, chemical deactivation, and EPA-compliant disposal of this compound, ensuring laboratory safety and minimizing institutional disposal costs.
Hazard Assessment & Causality
To manage a chemical safely, one must understand the mechanistic reasons behind its hazard classifications. N-(3-Bromopropyl)-2-pyridinecarboxamide is classified under two strict waste categories due to its molecular structure:
-
Alkylating Agent Hazard: The 3-bromopropyl group is a primary alkyl halide, making it a potent electrophile highly susceptible to bimolecular nucleophilic substitution (
). In biological systems, this electrophilicity allows it to alkylate DNA nucleobases (such as guanine), classifying it as a severe mutagenic and toxic hazard[1][2]. -
Halogenated Organic Waste: The presence of covalently bound bromine dictates that this compound cannot be disposed of via standard fuel blending. Incineration of halogenated compounds at standard temperatures generates corrosive hydrogen bromide (HBr) gas and highly toxic polybrominated dibenzodioxins. Therefore, it requires specialized, high-temperature EPA-permitted incineration equipped with alkaline scrubbers[3][4].
Quantitative Waste Classification Data
The following table summarizes the critical parameters required for logging this compound into institutional waste management systems.
| Parameter | Value / Classification | Operational Rationale |
| Waste Category | Halogenated Organic Waste | Must be strictly segregated; disposal costs are roughly twice that of non-halogenated waste[3]. |
| Primary Hazard | Toxic / Alkylating Agent | Capable of damaging DNA in rapidly dividing cells; requires stringent PPE[1][2]. |
| EPA Waste Code | F002 / F003 (if in solvent) | Governs the accumulation limits and off-site transport requirements[3]. |
| pH Compatibility | 5.5 to 9.5 | Highly acidic or basic conditions in the waste bulk can trigger exothermic decomposition[3]. |
| Incompatibilities | Strong oxidizers, strong bases | Pyridine ring oxidation or premature hydrolysis of the amide bond[3][5]. |
Pre-Disposal Chemical Deactivation Protocol
If your laboratory generates concentrated waste streams (>5% w/v) of N-(3-Bromopropyl)-2-pyridinecarboxamide, direct disposal poses a significant exposure risk to environmental health and safety (EHS) personnel. Best practice dictates chemically quenching the alkyl bromide into a benign derivative prior to bulking.
We utilize a Sodium Thiosulfate Quench . Thiosulfate (
Step-by-Step Deactivation Methodology:
-
Preparation: Transfer the concentrated N-(3-Bromopropyl)-2-pyridinecarboxamide waste to a round-bottom flask equipped with a magnetic stirrer inside a certified fume hood.
-
Solvent Dilution: Dilute the waste with a miscible co-solvent (e.g., Ethanol or Methanol) to ensure homogeneity.
-
Nucleophile Addition: Prepare a saturated aqueous solution of sodium thiosulfate (
). Add this dropwise to the organic waste at a 2:1 molar ratio (Thiosulfate : Alkyl Bromide). -
Reaction: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Causality: Vigorous stirring maximizes the interfacial surface area, accelerating the biphasic
displacement. -
Self-Validation (TLC): Spot the organic layer on a TLC plate against a reference standard of the starting material. The disappearance of the high-Rf alkyl bromide spot confirms complete deactivation.
-
Phase Separation: Once quenched, the aqueous layer (now containing the benign Bunte salt and sodium bromide) can often be pH-neutralized and handled as standard aqueous waste, while the organic layer proceeds to halogenated waste. (Always verify with your local EHS officer before drain disposal of any aqueous fraction).
Waste Segregation & Containment Workflow
Strict segregation of halogenated waste from non-halogenated waste is an absolute operational mandate. Mixing even a small amount of N-(3-Bromopropyl)-2-pyridinecarboxamide into a non-halogenated carboy converts the entire volume into halogenated waste, drastically increasing institutional disposal costs and complicating fuel-blending logistics[3][5].
Workflow for the safe deactivation, segregation, and disposal of halogenated alkylating agents.
Step-by-Step Containment Methodology:
-
Container Selection: Use only EHS-approved, vapor-tight, and spill-proof containers (e.g., 5-gallon safety cans or heavy-duty HDPE carboys with threaded, sealable caps)[3][6].
-
Active Segregation: Ensure the container is explicitly designated for Halogenated Organic Solvents . Do not mix with heavy metals, strong acids/bases, or unknown compounds[3][5].
-
Vapor Management: Keep the container closed at all times unless actively adding waste. This minimizes inhalation exposure to volatile brominated organics and complies with EPA/OSHA emissions standards[4][6].
-
GHS-Compliant Labeling: Label the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste" and include the full chemical name: "N-(3-Bromopropyl)-2-pyridinecarboxamide"[3][6]. Never use abbreviations or structural formulas on waste labels.
Emergency Spill Response Protocol
In the event of an accidental release of N-(3-Bromopropyl)-2-pyridinecarboxamide (either as a solid powder or dissolved in a solvent), immediate isolation and containment are required to prevent respiratory exposure and environmental contamination[4].
-
Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is outside a fume hood, ensure the room's ventilation is active.
-
Don PPE: Responders must wear chemical-resistant nitrile gloves (double-gloving is recommended due to the alkylating hazard), safety goggles, and a lab coat[2][6].
-
Neutralize and Absorb:
-
If solid: Carefully sweep up the powder using a static-free brush and dustpan to avoid aerosolizing the mutagenic dust.
-
If in solution: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad)[6]. Do not use combustible materials like sawdust.
-
-
Collection: Transfer all absorbed material and contaminated cleanup tools into a heavy-duty, leak-proof hazardous waste bag or solid waste drum.
-
Final Decontamination: Wash the spill surface thoroughly with soap and water (or a mild alkaline detergent) to hydrolyze any residual traces of the alkyl bromide[6].
-
Disposal of Cleanup Materials: All materials used in the cleanup (including gloves and absorbent pads) must be labeled and disposed of as Halogenated Hazardous Waste [4].
References
1.6 - Braun Research Group, University of Illinois[6] 2. 3 - Cornell University[3] 3. 5 - University of Louisville[5] 4.4 - US Bio-Clean[4] 5. 1 - Environmental Protection Agency (EPA)[1] 6.2 - Smolecule[2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
